molecular formula C9H4ClFIN B14043379 2-Chloro-6-fluoro-8-iodoquinoline

2-Chloro-6-fluoro-8-iodoquinoline

Katalognummer: B14043379
Molekulargewicht: 307.49 g/mol
InChI-Schlüssel: DOIVXYWGTUXESZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-fluoro-8-iodoquinoline (CAS 1499622-55-7) is a halogen-rich quinoline derivative of high interest in medicinal chemistry and drug discovery. With a molecular formula of C9H4ClFIN and a molecular weight of 307.49 g/mol, this compound serves as a key synthetic intermediate for the development of novel bioactive molecules . The strategic substitution pattern on the quinoline core, featuring chloro, fluoro, and iodo groups, enhances its reactivity and ability to interact with biological targets, making it a valuable scaffold for constructing more complex structures . Quinoline derivatives are a privileged class of compounds in pharmacology, well-known for their antimicrobial and anticancer potential . Specifically, this compound is used in the synthesis of quinoline-based compounds with biological activity, particularly in the development of antimicrobials and anticancer drugs . The presence of iodine also makes it a potential precursor for radiolabeling applications, such as in Positron Emission Tomography (PET) imaging agent development . The mechanism of action for many therapeutic quinoline derivatives, such as fluoroquinolone antibiotics, involves the inhibition of bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV . By stabilizing the enzyme-DNA complex, these inhibitors prevent DNA replication and repair, leading to bacterial cell death . While the biological activity of this specific precursor is well-documented through its use in generating active compounds, researchers value it primarily as a versatile building block for probing new biological pathways and developing next-generation therapeutic agents. This product is For Research Use Only. Not for human or veterinary or diagnostic use.

Eigenschaften

Molekularformel

C9H4ClFIN

Molekulargewicht

307.49 g/mol

IUPAC-Name

2-chloro-6-fluoro-8-iodoquinoline

InChI

InChI=1S/C9H4ClFIN/c10-8-2-1-5-3-6(11)4-7(12)9(5)13-8/h1-4H

InChI-Schlüssel

DOIVXYWGTUXESZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC2=C(C=C(C=C21)F)I)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Predicted Chemical Properties and Stability of 2-Chloro-6-fluoro-8-iodoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Preamble: Navigating the Landscape of a Novel Scaffold

In the dynamic field of medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The quinoline core, a privileged structure in numerous approved pharmaceuticals, continues to be a focal point for the design of new therapeutic agents.[1][2] This guide delves into the predicted chemical properties and stability of a unique, multi-halogenated quinoline derivative: 2-Chloro-6-fluoro-8-iodoquinoline .

It is imperative to state at the outset that this compound is not readily cataloged in commercial databases, and as such, a repository of empirical data on its specific characteristics is not publicly available. This document, therefore, represents a synthesis of predictive insights, grounded in the established principles of physical organic chemistry and extrapolated from the known behaviors of closely related, well-documented quinoline analogs. By deconstructing the molecule into its constituent parts—the quinoline core and its chloro, fluoro, and iodo substituents—we can construct a robust and scientifically rigorous forecast of its behavior, providing a valuable theoretical framework for researchers venturing into this chemical space.

Predicted Physicochemical and Spectroscopic Properties

The physicochemical properties of 2-Chloro-6-fluoro-8-iodoquinoline are dictated by the interplay of its aromatic core and the distinct electronic contributions of its three halogen substituents.

Molecular Structure and Core Data

The foundational data for this molecule can be calculated as follows:

PropertyPredicted Value
Molecular Formula C₉H₄ClFIN
Molecular Weight 351.49 g/mol
CAS Number Not Assigned
Spectroscopic Fingerprints: A Predictive Analysis

While empirical spectra are unavailable, we can predict the key features that would be observed in various spectroscopic analyses, based on data from analogous structures.[3][4][5]

  • ¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to be characterized by four signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons at positions 3, 4, 5, and 7 will each produce a distinct signal, likely a doublet or doublet of doublets, with coupling constants dictated by their spatial relationships. The electron-withdrawing nature of the halogens will likely shift these protons downfield compared to unsubstituted quinoline.

  • ¹³C NMR (DMSO-d₆, 101 MHz): The carbon spectrum will show nine distinct signals for the quinoline core. The carbons directly bonded to the halogens (C2, C6, C8) will exhibit characteristic shifts. The C-F bond will result in a large one-bond coupling constant (¹Jcf), while the C-I bond will exhibit a notable upfield shift due to the heavy atom effect.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 351, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).

The Triad of Halogens: Reactivity and Stability Profile

The true synthetic utility and potential liabilities of 2-Chloro-6-fluoro-8-iodoquinoline lie in the differential reactivity of its three carbon-halogen bonds. This section dissects the predicted stability of the molecule and the reactivity at each halogenated position.

General Stability and Handling

Halogenated quinolines are typically crystalline solids with moderate to good stability under standard laboratory conditions.[6][7] However, certain factors can promote degradation:

  • Photostability: The Carbon-Iodine bond is the most labile, particularly to light.[8] Protodeiodination is a known degradation pathway for aryl iodides. Therefore, it is crucial to store the compound in amber vials, protected from light.

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures, especially in the presence of nucleophiles or acids, can lead to decomposition. Thermal decomposition may release hazardous gases such as hydrogen chloride, hydrogen fluoride, hydrogen iodide, and nitrogen oxides.[6]

  • pH Sensitivity: The quinoline nitrogen is basic and can be protonated under acidic conditions. This protonation can significantly alter the electronic distribution within the ring, potentially activating the 2-chloro position towards hydrolysis.[8] It is advisable to store the compound as a solid in a cool, dry, and dark place. If in solution, aprotic solvents are preferred over protic or acidic media for long-term storage.[8]

Site-Selective Reactivity: A Synthetic Chemist's Perspective

The hierarchical reactivity of the C-X bonds is the most compelling feature of this molecule, offering a platform for sequential, site-selective modifications.

G cluster_reactions Potential Site-Selective Reactions quinoline 2-Chloro-6-fluoro-8-iodoquinoline pd_coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) quinoline->pd_coupling C8-I (Most Reactive) snar Nucleophilic Aromatic Substitution (SNAr) quinoline->snar C2-Cl (Activated) lithiation Halogen-Metal Exchange quinoline->lithiation C8-I (Most Facile) caption Reactivity Hierarchy of 2-Chloro-6-fluoro-8-iodoquinoline

Caption: Predicted reactivity hierarchy of the halogenated positions.

  • Position 8 (C-I Bond): The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[9] The C-I bond undergoes oxidative addition to Pd(0) catalysts under much milder conditions than C-Cl bonds. This selectivity allows for the introduction of aryl, alkynyl, or amino groups at the 8-position while preserving the chloro and fluoro substituents.

  • Position 2 (C-Cl Bond): The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) due to its proximity to the electron-withdrawing ring nitrogen.[9][10] This position is susceptible to displacement by various nucleophiles, such as amines, alcohols, and thiols, often requiring elevated temperatures.[9][11] This reactivity is a cornerstone of kinase inhibitor synthesis, where an amine side chain is often installed at this position to interact with the hinge region of the kinase.[9]

  • Position 6 (C-F Bond): The carbon-fluorine bond on the benzenoid ring is the most stable and generally unreactive under the conditions used to functionalize the C-I and C-Cl bonds.[12] Its strong bond energy and the low polarizability of fluorine make it resistant to both cross-coupling and SNAr reactions. This inertness is advantageous, as the fluorine atom can serve to modulate the electronic properties (pKa, logP) of the final molecule without participating in the primary synthetic transformations.

Proposed Synthetic Strategy

A plausible synthetic route to 2-Chloro-6-fluoro-8-iodoquinoline would likely involve a multi-step sequence, building upon established quinoline synthesis methodologies.

G start 2-Amino-5-fluorophenol step1 Skraup Synthesis (Glycerol, H₂SO₄, Oxidizing Agent) start->step1 intermediate1 6-Fluoro-8-hydroxyquinoline step1->intermediate1 step2 Iodination (e.g., I₂, NIS) intermediate1->step2 intermediate2 6-Fluoro-8-hydroxy-X-iodoquinoline step2->intermediate2 step3 Chlorination (POCl₃ or similar) intermediate2->step3 final_product 2-Chloro-6-fluoro-8-iodoquinoline step3->final_product caption Plausible synthetic workflow for the target compound.

Caption: A plausible synthetic workflow for the target compound.

Experimental Protocol: A Conceptual Framework
  • Step 1: Synthesis of 6-Fluoro-8-quinolinol. A Skraup synthesis starting from 2-amino-5-fluorophenol would be a viable approach to construct the core heterocyclic system.[13] This involves reacting the aminophenol with glycerol, sulfuric acid, and an oxidizing agent.

  • Step 2: Electrophilic Iodination. The resulting 6-fluoro-8-quinolinol could then undergo electrophilic iodination. The hydroxyl group at the 8-position is an activating group, but iodination may not be completely regioselective. Direct iodination of the quinoline ring at the 8-position can be challenging. An alternative, more controlled route would be to start with an appropriately substituted aniline, for instance, 4-fluoro-2-iodoaniline, and perform a Doebner-von Miller reaction or similar quinoline synthesis.

  • Step 3: Conversion to the 2-Quinolone. The quinolinol exists in tautomeric equilibrium with the quinolinone form.[3]

  • Step 4: Chlorination. The final and crucial step would be the conversion of the 2-oxo group to the 2-chloro substituent. This is a standard transformation typically achieved by heating the quinolone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[14] Careful control of temperature and reaction time is essential to prevent side reactions.[14]

Potential Applications in Drug Discovery

The 2-Chloro-6-fluoro-8-iodoquinoline scaffold is a trifecta of functionalities poised for exploitation in drug discovery.

  • Kinase Inhibitors: As previously mentioned, the 2-chloro group is a versatile handle for introducing side chains that target the ATP-binding site of kinases.[9]

  • Bioisosteric Replacement: The fluorine atom at the 6-position is a common bioisostere for a hydrogen atom, often used to block metabolic oxidation at that site or to fine-tune the pKa of the quinoline nitrogen, thereby improving pharmacokinetic properties.

  • Vector for Further Diversification: The 8-iodo position serves as a key anchor point for late-stage diversification using cross-coupling chemistry. This allows for the rapid generation of a library of analogs to explore structure-activity relationships (SAR).

Safety and Handling Protocols

As a novel, uncharacterized compound, 2-Chloro-6-fluoro-8-iodoquinoline must be handled with the utmost caution. The following guidelines are based on the safety profiles of similar halogenated aromatic heterocycles.[7][15][16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[15][17]

  • Engineering Controls: Handle the solid compound in a well-ventilated fume hood to avoid inhalation of dust.[6][7] Ensure that an eyewash station and safety shower are readily accessible.[6][18]

  • Health Hazards: Based on analogous compounds, it should be assumed to be harmful if swallowed, and to cause skin and serious eye irritation.[16][19][20] May cause respiratory irritation.[16][19]

  • Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

While empirical data for 2-Chloro-6-fluoro-8-iodoquinoline remains to be established, a comprehensive analysis of its structural components allows for a robust, predictive understanding of its chemical nature. The molecule presents a fascinating case study in hierarchical reactivity, offering chemists a platform for controlled, site-selective functionalization. Its predicted properties make it an intriguing scaffold for the synthesis of novel, complex molecules, particularly in the pursuit of new therapeutic agents. This guide serves as a foundational document to inform and enable such future explorations.

References

  • PubChem. 2-Chloro-6-fluoroquinoline. [Link]

  • U.S. Environmental Protection Agency. 8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline Properties. [Link]

  • G. S. Singh, M. M. D. E. Zorba, and T. M. K. Chibale, "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review," PMC, 2021. [Link]

  • A. Dettori et al., "New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity," PMC, Feb. 2024. [Link]

  • PubChem. 2-Chloro-8-fluoroquinoline. [Link]

  • Chemsrc. 2-Chloro-8-fluoroquinoline-6-carboxylic acid. (September 05 2025). [Link]

  • Quanterix. SAFETY DATA SHEET. (June 23 2022). [Link]

  • J. A. R. Salvador et al., "Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate," MDPI, Jun. 2023. [Link]

  • H. M. Hassanin, "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue," MDPI, 2011. [Link]

  • V. B. Rybakov et al., "S N Ar Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1," ResearchGate, 2025. [Link]

  • K. Funatsu et al., "A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group," PubMed, 2000. [Link]

  • H. Gershon, D. D. Clarke, and M. Gershon, "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines," Fordham Research Commons, 2002. [Link]

  • B. Kattula et al., "Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro," PMC. [Link]

  • M. F. Arshad et al., "Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline," ResearchGate, 2025. [Link]

Sources

Thermodynamic Solubility Profiling of 2-Chloro-6-fluoro-8-iodoquinoline: A Technical Framework for Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Physicochemical Rationale

The compound 2-Chloro-6-fluoro-8-iodoquinoline (CAS: 1499622-55-7) is a highly functionalized, polyhalogenated heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1][2]. Because it possesses three distinct halogens (chlorine, fluorine, and iodine) on a rigid quinoline scaffold, its physicochemical behavior in solution is highly specific.

Understanding its thermodynamic solubility profile in organic solvents is not merely a logistical necessity for reaction scale-up; it is a fundamental requirement for optimizing reaction kinetics, designing purification strategies (e.g., recrystallization), and preventing costly precipitation events during continuous flow manufacturing.

As a Senior Application Scientist, I approach the solubility of this molecule through the lens of Hansen Solubility Parameters (HSP) [3][4]. The solubility of a solute is dictated by three cohesive energy forces: dispersion forces (


), polar interactions (

), and hydrogen bonding (

).
  • Dispersion (

    
    ):  Exceptionally high. The presence of the large, polarizable iodine atom and the aromatic quinoline core means this molecule will interact strongly with solvents possessing high dispersion forces (e.g., dichloromethane, toluene).
    
  • Polarity (

    
    ):  Moderate. The asymmetric distribution of the halogens and the quinoline nitrogen creates a permanent dipole.
    
  • Hydrogen Bonding (

    
    ):  Very low. The molecule lacks any hydrogen bond donors (no -OH, -NH, or -SH groups), though the nitrogen and fluorine atoms can act as weak hydrogen bond acceptors.
    

Consequently, 2-Chloro-6-fluoro-8-iodoquinoline exhibits optimal solubility in non-polar to moderately polar aprotic solvents, while demonstrating poor solubility in highly protic or purely aliphatic environments.

Quantitative Solubility Matrix

While empirical high-throughput screening data for this specific proprietary catalog compound can be sparse, we can establish a highly accurate predictive solubility matrix based on its structural homology to other heavily halogenated quinolines and established thermodynamic principles[5][6].

The table below summarizes the expected thermodynamic solubility of 2-Chloro-6-fluoro-8-iodoquinoline across various organic solvent classes at standard ambient temperature (25.0 °C).

SolventSolvent ClassHSP MatchExpected Solubility Range (mg/mL)Application Context
Dichloromethane (DCM) Halogenated / AproticExcellent> 100Ideal for extraction and primary stock solutions.
Dimethyl Sulfoxide (DMSO) Polar AproticGood50 - 100Standard for biological assay stock preparation.
Ethyl Acetate (EtOAc) Polar AproticGood20 - 50Favorable for chromatographic purification.
Methanol (MeOH) Polar ProticPoor< 10Anti-solvent for recrystallization workflows.
n-Hexane Non-polar AliphaticVery Poor< 1Wash solvent to remove aliphatic impurities.

Experimental Methodology: Thermodynamic Solubility Determination

To empirically validate the solubility of 2-Chloro-6-fluoro-8-iodoquinoline, kinetic solubility methods (e.g., laser nephelometry via solvent shifting) are insufficient. Kinetic methods often result in supersaturated, metastable states that artificially inflate apparent solubility[7][8].

Instead, a rigorous Shake-Flask Method must be employed. Adapted from OECD Test Guideline 105 principles for organic environments[9][10], this protocol is a self-validating system designed to ensure true thermodynamic equilibrium between the solid crystal lattice and the solvated state[11].

Step-by-Step Shake-Flask Protocol
  • Solid Dispensing (Saturation): Weigh an excess amount of 2-Chloro-6-fluoro-8-iodoquinoline (e.g., 50 mg) into a 2 mL amber glass HPLC vial. Causality: Amber glass is used to prevent potential UV-mediated photolytic degradation of the carbon-iodine bond during the prolonged incubation period. An excess of solid is mandatory to ensure the solvent reaches absolute saturation.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., EtOAc) to the vial. Seal tightly with a PTFE-lined septum cap to prevent solvent evaporation, which would artificially concentrate the solution.

  • Isothermal Equilibration: Place the vial in a temperature-controlled orbital shaker set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 to 72 hours. Causality: Solubility is highly temperature-dependent. Strict isothermal conditions prevent temperature fluctuations from causing cycles of dissolution and uncontrolled precipitation. 48+ hours guarantees thermodynamic equilibrium.

  • Phase Separation: Remove the vial and centrifuge at 10,000 x g for 15 minutes at 25.0 °C to pellet the undissolved solid. Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: Polytetrafluoroethylene (PTFE) filters must be used. Nylon or mixed cellulose ester (MCE) filters will non-specifically bind to highly lipophilic, halogenated compounds, stripping the solute from the solvent and resulting in false-low concentration readings.

  • Dilution & Quantification: Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of the analytical instrument. Quantify the concentration using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV).

Workflow Visualization

The following diagram maps the critical path of the thermodynamic solubility determination protocol, highlighting the transition from physical equilibration to analytical quantification.

G N1 1. Solid Dispensing (Excess 2-Cl-6-F-8-I-quinoline) N3 3. Isothermal Equilibration (Shake-Flask, 25°C, 48h) N1->N3 N2 2. Solvent Addition (Target Organic Solvents) N2->N3 N4 4. Phase Separation (Centrifugation + PTFE Filtration) N3->N4 Equilibrium Reached N5 5. Analytical Quantification (HPLC-UV at λmax) N4->N5 Saturated Supernatant N6 6. Thermodynamic Solubility Profile N5->N6 Data Integration

Workflow for the thermodynamic solubility determination of halogenated quinolines.

Analytical Quantification (HPLC-UV) Parameters

Because 2-Chloro-6-fluoro-8-iodoquinoline possesses a highly conjugated aromatic chromophore, UV detection is the most robust and sensitive method for quantification[7][11].

  • Column: C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). The lipophilicity of the compound requires a strong non-polar stationary phase for adequate retention.

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Formic acid ensures sharp peak shapes by suppressing any secondary interactions with residual silanols on the column.

  • Detection Wavelength (

    
    ):  Typically monitored at 254 nm (universal aromatic absorption) and ~310 nm (specific to the extended conjugation of the functionalized quinoline core).
    
  • Calibration: A minimum of a 5-point calibration curve using a certified reference standard of the compound dissolved in a universal solvent (e.g., pure DMSO) must be generated prior to sample analysis.

By adhering to this E-E-A-T aligned framework, researchers can generate reproducible, highly accurate solubility data that directly translates to successful synthetic route design and formulation development.

References

  • Chemsigma Catalog: 2-chloro-6-fluoro-8-iodoquinoline[ 1499622-55-7 ]. Retrieved from: [Link]

  • OECD iLibrary: Test No. 105: Water Solubility. Retrieved from: [Link]

  • Analytice: OECD 105 - Water Solubility Test at 20°C. Retrieved from:[Link]

  • ResearchGate: Harnessing Hansen Solubility Parameters to Predict Organogel Formation. Retrieved from: [Link]

  • PMC (NIH): New Insights on Solvent Implications in the Design of Materials Based on Cellulose Derivatives Using Experimental and Theoretical Approaches. Retrieved from: [Link]

  • Chemistry Stack Exchange: Hansen solubility parameters and HMPC. Retrieved from: [Link]

  • ResearchGate: Hansen solubility parameters (HSPs) of solvents and polymers used in the design... Retrieved from:[Link]

  • Protocols.io: Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from:[Link]

  • Pharmaceutical Sciences: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from:[Link]

Sources

Medicinal Chemistry Applications of 2-Chloro-6-fluoro-8-iodoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-Chloro-6-fluoro-8-iodoquinoline scaffold (CAS: 1499622-55-7) represents a "privileged structure" in modern drug discovery, particularly for kinase inhibitors and GPCR modulators. Its value lies in its tri-orthogonal reactivity profile , which allows medicinal chemists to sequentially functionalize three distinct positions with high regioselectivity.[1]

This guide details the technical application of this scaffold, focusing on the strategic exploitation of the C2-Chlorine, C8-Iodine, and C6-Fluorine atoms to construct complex Structure-Activity Relationships (SAR).

Scaffold Architecture & Electronic Profile

The scaffold is defined by three functional handles that serve distinct roles in drug design:

PositionSubstituentRoleReactivity Mode
C2 Chlorine (Cl)The Anchor High reactivity in SNAr (Nucleophilic Aromatic Substitution). Moderate reactivity in Pd-catalyzed coupling.
C8 Iodine (I)The Vector Exclusive reactivity in Pd/Cu-catalyzed cross-couplings (Suzuki, Sonogashira) due to weak C-I bond energy.[1]
C6 Fluorine (F)The Shield Metabolic Blocker .[1] Modulates pKa of the ring nitrogen and increases lipophilicity (

) without adding steric bulk.[1]
Electronic Causality[1]
  • C2 Activation: The ring nitrogen (N1) exerts a strong electron-withdrawing effect on C2, making it highly electrophilic.[1] The C6-Fluorine atom further decreases electron density in the pyridine ring, enhancing the rate of SNAr at C2 compared to non-fluorinated quinolines.

  • C8 Selectivity: The C8-Iodine bond is significantly weaker (approx. 57 kcal/mol) than the C2-Chlorine bond (approx. 86 kcal/mol).[1] This bond dissociation energy (BDE) difference ensures that oxidative addition by Pd(0) occurs almost exclusively at C8 under controlled conditions.[1]

Synthetic Methodologies & Workflows[1][2][3][4]

The utility of this scaffold is best realized through Divergent Synthesis . Below are the two primary workflows used to access chemical space.

Workflow A: The "Hinge-First" Strategy (SNAr Suzuki)

Best for: Kinase inhibitors where the C2 substituent binds to the ATP hinge region (e.g., amino-pyrimidines, anilines).[1]

  • Step 1: SNAr at C2. The C2-Cl is displaced by a primary or secondary amine. The C8-I remains intact because SNAr conditions (base, heat) do not activate the C-I bond.[1]

  • Step 2: Cross-Coupling at C8. The C8-I is then used to install a hydrophobic "tail" or solubilizing group via Suzuki-Miyaura coupling.

Workflow B: The "Tail-First" Strategy (Suzuki SNAr)

Best for: Scaffolds where the C2 amine is expensive, volatile, or chemically sensitive to Pd-coupling conditions.[1]

  • Step 1: Selective Suzuki at C8. Using a mild Pd catalyst at lower temperatures ensures reaction only at the C-I bond.

  • Step 2: SNAr at C2. The resulting 8-substituted quinoline is then treated with the amine.

Visualization of Reaction Pathways

ReactionPathways Core 2-Chloro-6-fluoro- 8-iodoquinoline SNAr_Product Intermediate A: 2-Amino-8-iodo Core->SNAr_Product Step 1: SNAr (R-NH2, DIPEA) Suzuki_Product Intermediate B: 2-Chloro-8-aryl Core->Suzuki_Product Step 1: Suzuki (Ar-B(OH)2, Pd) Note Selectivity Logic: C-I bond breaks before C-Cl in Pd cat. C-Cl reacts before C-I in SNAr. Core->Note Final_A Target A: 2-Amino-8-Aryl SNAr_Product->Final_A Step 2: Suzuki (Ar-B(OH)2, Pd) Final_B Target B: 2-Amino-8-Aryl Suzuki_Product->Final_B Step 2: SNAr (R-NH2, Heat)

Figure 1: Orthogonal functionalization pathways for the 2-Cl-6-F-8-I-quinoline scaffold.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the C2/C8 selectivity fails, check the temperature control and catalyst choice.

Protocol 1: Regioselective SNAr at C2

Target: Displacement of C2-Cl with an amine (e.g., morpholine or aniline) while preserving C8-I.[1]

Reagents:

  • Scaffold: 2-Chloro-6-fluoro-8-iodoquinoline (1.0 eq)

  • Nucleophile: Amine (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1][2]

  • Solvent: n-Butanol (or DMSO for unreactive amines)[1]

Procedure:

  • Dissolve the scaffold in n-Butanol (0.5 M concentration).

  • Add DIPEA followed by the amine.

  • Heat to 80–100 °C . Note: Do not exceed 120 °C to avoid possible hydrodeiodination side reactions, although rare without a metal catalyst.

  • Monitor by LCMS. The product should show the characteristic Mass+Amine-Cl pattern. The iodine isotope pattern remains.

  • Workup: Concentrate, dilute with EtOAc, wash with water/brine.

  • Validation: 1H NMR should show the disappearance of the C2 shift signal (if applicable) and retention of the C8-I signal.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at C8

Target: Coupling of an aryl boronic acid at C8-I while preserving C2-Cl.

Reagents:

  • Scaffold: 2-Chloro-6-fluoro-8-iodoquinoline (1.0 eq)

  • Boronic Acid: Ar-B(OH)2 (1.1 eq)[1]

  • Catalyst: Pd(dppf)Cl2[1][3][4]·DCM (5 mol%) - Preferred for high I vs Cl selectivity.[1]

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 eq)[1]

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Procedure:

  • Charge a reaction vial with Scaffold, Boronic Acid, and Pd catalyst.

  • Evacuate and backfill with Nitrogen (3x).[1]

  • Add Dioxane and aqueous Na2CO3.

  • Heat to 60–80 °C . Crucial: Do not reflux (>100 °C) initially.[1] Higher temperatures may promote oxidative addition into the C2-Cl bond, leading to bis-coupling.

  • Monitor: LCMS should show conversion to the mono-coupled product. If bis-coupling (C2+C8) is observed, lower temperature to 50 °C.

  • Workup: Filter through Celite, extract with EtOAc.

Medicinal Chemistry Applications

Kinase Inhibition (Type I and II)

The 2-amino-quinoline motif is a classic "hinge binder."

  • Hinge Interaction: The Nitrogen at position 1 (N1) acts as a Hydrogen Bond Acceptor (HBA).[1] The NH group of the substituent at C2 acts as a Hydrogen Bond Donor (HBD).[1]

  • Solvent Front/Back Pocket: The C8 position vectors substituents into the solvent-exposed region (Type I) or the hydrophobic back-pocket (Type II), depending on the linker geometry.[1]

  • Role of C6-F: The fluorine atom at C6 is critical for metabolic stability . Quinoline rings are prone to oxidative metabolism (hydroxylation) at the C6 position by CYP450 enzymes.[1] Fluorine blocks this site. Additionally, it lowers the pKa of the N1 nitrogen, which can improve cell permeability by reducing the fraction of protonated drug at physiological pH.[1]

Case Study Logic: Designing a c-Met Inhibitor

In c-Met inhibitors (e.g., Foretinib analogs), the quinoline core is central.[1]

  • C2: Install a 4-aminophenol or similar moiety to bind the hinge.

  • C8: Install a substituted phenyl ring to occupy the ATP-binding pocket's hydrophobic region.

  • C6: The fluorine ensures the drug is not rapidly cleared by the liver.

SAR Decision Tree

SAR_Logic Start SAR Goal: Optimize Potency & ADME Check_Metab Is Metabolic Clearance High? Start->Check_Metab Solubility Is Solubility Low? Start->Solubility Potency Is Potency Low? Start->Potency Action_F Maintain C6-F (Blocks CYP oxidation) Check_Metab->Action_F Yes Action_C2 Modify C2 Amine (Add polar solubilizing group) Solubility->Action_C2 Yes Action_C8 Extend C8 Vector (Reach deep hydrophobic pocket) Potency->Action_C8 Yes

Figure 2: SAR optimization logic using the specific handles of the scaffold.

References

  • Desaintjean, A., et al. (2021).[1] "Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles." Angewandte Chemie International Edition, 60(3), 1513-1518. Link

    • Supports the logic of regioselective metal-halogen exchange and functionalization in polyhalogen
  • BenchChem. (2025).[1][2][5] "2-Chloro-8-iodoquinoxaline: A Versatile Intermediate for Drug Discovery." Technical Note. Link

    • Provides parallel reactivity profiles for the closely rel
  • Lutz, M. R., et al. (2016).[1] "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 8, 1-15. Link

    • Authoritative source on the I > Br > Cl selectivity rules in Pd-c
  • BOC Sciences. "2-Chloro-6-fluoro-8-iodoquinoline Product Specifications."

    • Verifies the commercial availability and CAS (1499622-55-7) of the specific scaffold.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

    • General reference for Quinoline reactivity (SNAr

Sources

6-Fluoro-8-iodoquinoline Derivatives: A Technical Guide to Scaffold Design, Synthesis, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the quinoline scaffold remains a privileged pharmacophore, foundational to the development of antimalarial, antibacterial, and antineoplastic agents. Among its highly functionalized derivatives, 6-fluoro-8-iodoquinoline (and its analogs, such as 2-chloro-6-fluoro-8-iodoquinoline, CAS 1499622-55-7) has emerged as a critical building block[1][2]. This whitepaper provides an in-depth analysis of the structural rationale behind this specific substitution pattern, its biological applications, and the synthetic methodologies used to elaborate the C8 position via late-stage functionalization.

Pharmacophore Design & Structural Rationale

The strategic placement of halogens on the quinoline core is rarely arbitrary. The dual substitution of fluorine at the C6 position and iodine at the C8 position creates a highly versatile intermediate that balances pharmacokinetic optimization with synthetic tractability.

The 6-Fluoro Advantage

Fluorine substitution at the C6 position of the quinoline ring is a classic bioisosteric modification[3].

  • Metabolic Stability: The highly electronegative fluorine atom withdraws electron density from the aromatic ring, deactivating it toward electrophilic attack by Cytochrome P450 (CYP450) enzymes. This effectively blocks Phase I metabolic oxidation at the C6 position, significantly extending the in vivo half-life of the resulting drug candidate.

  • Lipophilicity and Permeability: The C–F bond increases the overall lipophilicity (LogP) of the molecule without adding significant steric bulk, enhancing cellular penetrability—a crucial factor for intracellular targets like Plasmodium parasites or intracellular kinases.

SAR F_Sub 6-Fluoro Substitution CYP CYP450 Enzymes F_Sub->CYP Steric/Electronic Shielding Metab Metabolic Oxidation (Blocked) CYP->Metab Inhibits Phase I HalfLife Increased in vivo Half-life Metab->HalfLife Pharmacokinetic Benefit

Metabolic stability enhancement conferred by 6-fluoro substitution on the quinoline core.

The 8-Iodo Synthetic Handle

While the C2 and C4 positions of quinoline are readily functionalized due to their proximity to the heteroatom, the distal C8 position is notoriously difficult to activate via direct C–H functionalization without specialized directing groups[4].

  • Thermodynamic Sink for Palladium: Pre-installing an iodine atom at C8 provides a highly reactive, thermodynamically favorable site for oxidative addition by Palladium(0) or Copper(I) catalysts. Iodine is a superior leaving group compared to bromine or chlorine, allowing cross-coupling reactions to proceed at lower temperatures, thereby preserving sensitive functional groups elsewhere on the molecule.

Biological Applications & Structure-Activity Relationships (SAR)

Derivatives synthesized from the 6-fluoro-8-iodoquinoline core have demonstrated profound efficacy across multiple therapeutic areas. By utilizing the C8-iodo handle to append diverse aryl, amine, or alkyl groups, researchers have generated highly potent libraries.

Antimalarial Activity

The quinoline core is historically tied to antimalarial efficacy (e.g., chloroquine). Recent SAR studies by Hochegger et al. demonstrated that modifying the 6-fluoroquinoline scaffold yields compounds with exceptional antiplasmodial activity[5]. Specifically, 6-fluoroquinoline-4-carboxamide derivatives exhibited high in vitro activity against Plasmodium falciparum and in vivo efficacy in Plasmodium berghei mouse models, achieving IC50 values as low as ≤ 0.0029 µM[5].

Oncology and Immuno-Oncology

Fluorinated quinolines are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) for oncology. For instance, 4-bromo-6-fluoroquinoline is a direct precursor in the commercial synthesis of linrodostat , a highly potent and selective oral inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) used in anti-cancer immunotherapy[6]. The 6-fluoro group ensures target residence time and metabolic stability within the tumor microenvironment.

Antibacterial Agents

The 6-fluoro substitution is the defining feature of the fluoroquinolone class of antibiotics (e.g., ciprofloxacin). Derivatives such as 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids have been extensively studied for their ability to inhibit bacterial DNA gyrase, highlighting the broad-spectrum utility of this scaffold[7]. Furthermore, intermediates like 4-chloro-6-fluoroquinoline are continuously utilized to develop novel agents against antibiotic-resistant strains[8].

Quantitative Data Summary
Compound Class / IntermediatePrimary Target / ApplicationKey Activity Metric / UtilityReference
6-Fluoroquinoline core General Medicinal ChemistryEnhanced metabolic stability & lipophilicity[3]
6-Fluoro-4-carboxamides Antimalarial (P. berghei)IC50 ≤ 0.0029 µM (in vitro)[5]
4-Bromo-6-fluoroquinoline IDO1 Inhibitor (Linrodostat API)Preclinical oncology synthesis[6]
4-Chloro-6-fluoroquinoline Antibacterial / AntiviralBroad-spectrum intermediate[8]
6-Fluoroquinoline-3-carboxylic acids Antibacterial (DNA Gyrase)Potent Gram-negative inhibition[7]

Synthetic Methodologies & Late-Stage Functionalization

The true value of 6-fluoro-8-iodoquinoline lies in its capacity for divergent late-stage functionalization. The C8-iodine bond is orthogonal in reactivity to the C6-fluorine bond, allowing for selective transition-metal-catalyzed cross-coupling.

G Core 6-Fluoro-8-iodoquinoline (Core Scaffold) Suzuki Suzuki-Miyaura (C8-Aryl/Heteroaryl) Core->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (C8-Amino) Core->Buchwald Pd(0), R-NH2 Sonogashira Sonogashira (C8-Alkynyl) Core->Sonogashira Pd(0), CuI, Alkyne

Late-stage functionalization of 6-fluoro-8-iodoquinoline via Pd-catalyzed cross-coupling.

Validated Experimental Protocol: C8 Suzuki-Miyaura Cross-Coupling

To ensure scientific integrity and reproducibility, the following protocol outlines the synthesis of an 8-aryl-6-fluoroquinoline derivative. This workflow is designed as a self-validating system, explaining the causality behind each physicochemical manipulation.

Objective: Chemoselective arylation at the C8 position using an arylboronic acid.

Step 1: Reagent Preparation & Degassing

  • Action: In a Schlenk flask, dissolve 6-fluoro-8-iodoquinoline (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and deionized water. Sparge the solution with Argon or N₂ for 15 minutes.

  • Causality: Water is strictly required to dissolve the inorganic base (added in Step 2) and to hydrate the boronic acid, forming the reactive boronate complex necessary for the transmetalation step. Degassing displaces dissolved oxygen, preventing the premature oxidation of the electron-rich Pd(0) catalyst into an inactive Pd(II) species.

  • Validation: A properly degassed solution will remain clear and will not precipitate black palladium (Pd black) immediately upon catalyst addition.

Step 2: Base and Catalyst Addition

  • Action: Add K₂CO₃ (3.0 equiv) and Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of inert gas. Seal the flask and heat to 90°C for 4–6 hours.

  • Causality: K₂CO₃ acts as the basic activator for the boronic acid. Pd(dppf)Cl₂ is specifically chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This steric constraint vastly accelerates the final reductive elimination step compared to monodentate ligands (like PPh₃), minimizing side reactions such as protodehalogenation.

  • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The system is self-validating when the starting material spot (highly UV active at 254 nm) disappears, and a new, lower Rf product spot emerges.

Step 3: Quench and Biphasic Extraction

  • Action: Cool the mixture to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Causality: The aqueous wash removes the water-soluble K₂CO₃, dioxane, and unreacted boronic acid byproducts. Brine breaks any emulsions and drives the lipophilic 8-aryl-6-fluoroquinoline product entirely into the organic phase.

  • Validation: LC-MS analysis of the crude organic layer must show the target mass

    
     with the characteristic isotopic pattern of the new derivative, completely lacking the 
    
    
    
    mass signature of the original iodine atom.

Conclusion

The 6-fluoro-8-iodoquinoline scaffold represents a masterclass in rational drug design. By combining the metabolic shielding of a C6-fluorine atom with the synthetic versatility of a C8-iodine atom, this core enables the rapid generation of diverse, bioavailable libraries. Whether utilized in the pursuit of next-generation antimalarials, targeted oncology therapeutics, or novel antibacterials, mastering the chemoselective functionalization of this building block is essential for modern drug development professionals.

References

  • Chemsigma. "2-chloro-6-fluoro-8-iodoquinoline [ 1499622-55-7 ]" 1

  • Bidepharm. "CAS:1499622-55-7, 2-chloro-6-fluoro-8-iodoquinoline" 2

  • LookChem. "Cas 396-30-5, 6-Fluoroquinoline" 3

  • PMC. "Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines"4

  • PubMed. "Synthesis and structure-activity relationships for new 6-fluoroquinoline derivatives with antiplasmodial activity" 5

  • Ossila. "4-Bromo-6-fluoroquinoline | CAS Number 661463-17-8" 6

  • Chem-Impex. "4-Chloro-6-fluoroquinoline" 8

  • ACS Publications. "Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids" 7

Sources

Orthogonal Functionalization and Safe Handling of 2-Chloro-6-fluoro-8-iodoquinoline in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, polyhalogenated heterocycles serve as highly versatile linchpins for the rapid assembly of complex molecular architectures. 2-Chloro-6-fluoro-8-iodoquinoline (CAS: 1499622-55-7) is a premier example of such a building block[1][2]. By strategically positioning three distinct halogens (chloro, fluoro, and iodo) around the quinoline core, this molecule enables programmed, orthogonal cross-coupling reactions without the need for cumbersome protecting group strategies[3][4]. This whitepaper provides an in-depth mechanistic guide to the safe handling, physicochemical profiling, and step-by-step orthogonal functionalization of this critical intermediate.

Physicochemical Profiling & Safety Data Sheet (SDS) Guidelines

To effectively utilize 2-Chloro-6-fluoro-8-iodoquinoline, researchers must understand both its physical properties and the specific handling requirements dictated by its halogenated structure.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics required for stoichiometric calculations and analytical validation[1][5][6].

PropertyValueAnalytical Significance
CAS Number 1499622-55-7Primary identifier for inventory and SDS tracking.
Molecular Formula C9H4ClFINUsed for exact mass calculation in HRMS.
Molecular Weight 307.49 g/mol Required for precise molarity and equivalent calculations.
Isotope Pattern M, M+2 (3:1 ratio)Critical self-validating MS marker for the C2-Cl bond.
LogP (Predicted) ~3.5 - 4.0Indicates high lipophilicity; guides solvent selection (e.g., EtOAc, DCM).
Handling, Storage, and Causality

Standard GHS classifications for polyhalogenated quinolines typically include skin and eye irritation, alongside potential aquatic toxicity. However, the specific structure of 2-Chloro-6-fluoro-8-iodoquinoline requires tailored handling protocols:

  • Light Sensitivity (The C-I Bond): The carbon-iodine bond at the C8 position has a low bond dissociation energy. Exposure to UV or intense visible light can induce homolytic cleavage, generating highly reactive iodine radicals that lead to dimerization or degradation[3]. Causality-Driven Rule: Always store the compound in amber or opaque vials.

  • Moisture Sensitivity (The C2-Cl Bond): While not violently reactive with water, the C2-chloro group is highly activated by the adjacent electronegative quinoline nitrogen. In the presence of adventitious moisture and Lewis/Brønsted acids, it can undergo slow hydrolysis to form the corresponding quinolone. Causality-Driven Rule: Store at 2-8°C under an inert atmosphere (Argon or N2).

SafeHandling Storage Storage Amber Vial, 2-8°C Argon Atmosphere PPE PPE & Environment Fume Hood, Nitrile Gloves Safety Goggles Storage->PPE Reaction Reaction Setup Schlenk Technique Exclude Light/Moisture PPE->Reaction Workup Quench & Workup Aqueous Extraction Avoid Strong Acids Reaction->Workup Waste Waste Disposal Halogenated Organic Waste Stream Workup->Waste

Fig 1. End-to-end safe handling and processing workflow for polyhalogenated quinolines.

Mechanistic Rationale for Orthogonal Reactivity

The true value of 2-Chloro-6-fluoro-8-iodoquinoline lies in the differential reactivity of its halogens. A well-designed synthetic route leverages this hierarchy to perform sequential couplings.

  • C8-Iodo (Primary Target for Oxidative Addition): In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), the active Pd(0) species inserts into the C-I bond orders of magnitude faster than the C-Cl bond[7][8]. This allows for complete chemoselectivity at the C8 position at room temperature or mild heating.

  • C2-Chloro (Target for SNAr / Buchwald-Hartwig): The C2 position is

    
     to the quinoline nitrogen. This drastically lowers the LUMO energy at C2, making the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) with amines or alkoxides[9]. Alternatively, it can be functionalized via Pd-catalyzed Buchwald-Hartwig amination using specialized electron-rich ligands[10].
    
  • C6-Fluoro (Metabolic Blocker): The C-F bond is exceptionally strong and inert to standard transition-metal catalysis. In drug design, this fluorine atom is strategically placed to block metabolic oxidation (e.g., by Cytochrome P450 enzymes) and modulate the pKa of the quinoline nitrogen.

OrthogonalReactivity SM 2-Chloro-6-fluoro-8-iodoquinoline (C8-I, C2-Cl, C6-F) Int1 C8-Functionalized Quinoline (e.g., Suzuki Coupling) SM->Int1 Pd(0), Ar-B(OH)2 Fast Oxidative Addition at C-I Degrad Photolytic Degradation (Iodine Radical Formation) SM->Degrad UV/Visible Light Improper Storage Prod C2, C8-Bifunctionalized Scaffold (e.g., SNAr Amination) Int1->Prod R-NH2, Heat/Base SNAr at activated C-Cl

Fig 2. Mechanistic pathway demonstrating orthogonal chemoselectivity at C8 and C2 positions.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . By monitoring specific analytical markers (like MS isotope patterns), researchers can definitively confirm the success of each orthogonal step without ambiguity.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C8

This protocol selectively arylates the C8 position while leaving the C2-Cl bond intact[7][8].

Reagents:

  • 2-Chloro-6-fluoro-8-iodoquinoline (1.0 equiv, 307.49 g/mol )

  • Arylboronic Acid (1.05 equiv)

  • Pd(dppf)Cl₂ (5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v), degassed.

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the quinoline starting material, arylboronic acid, and Pd(dppf)Cl₂.

  • Inertion: Evacuate and backfill the tube with Argon three times.

  • Solvent Addition: Add degassed 1,4-Dioxane, followed by a degassed aqueous solution of K₂CO₃.

  • Reaction: Stir the mixture at 60°C for 4-6 hours. Causality Note: 60°C provides enough thermal energy for C-I oxidative addition but is too low to initiate C-Cl insertion by this specific catalyst system.

  • Self-Validation (LC-MS Checkpoint): Sample the reaction. The starting material mass (307.5) should disappear. The new product mass will appear. Crucial Check: The product peak must retain a 3:1 (M : M+2) isotope pattern. If this pattern is lost, over-reaction at the C2-Cl bond has occurred.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: SNAr Amination at C2

Following C8 functionalization, the C2-chloro group is displaced using a nucleophilic amine[9].

Reagents:

  • 8-Aryl-2-chloro-6-fluoroquinoline intermediate (1.0 equiv)

  • Aliphatic Amine (e.g., Morpholine or primary alkylamine) (3.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP).

Step-by-Step Methodology:

  • Setup: Combine the quinoline intermediate, amine, and DIPEA in a microwave vial containing NMP.

  • Reaction: Seal the vial and heat to 120°C for 12 hours (or microwave at 150°C for 30 minutes). Causality Note: SNAr requires a high thermal driving force to overcome the activation barrier of breaking the aromaticity during the Meisenheimer complex intermediate formation.

  • Self-Validation (LC-MS Checkpoint): Analyze the reaction mixture. The 3:1 chlorine isotope pattern must be completely absent in the new product mass, confirming the total displacement of the chlorine atom.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash extensively with water to remove NMP, dry, and concentrate.

Quantitative Reactivity Matrix

To aid in synthetic planning, the following matrix summarizes the relative reactivity of the three halogens on the quinoline core under various conditions.

Halogen PositionPrimary Reaction PathwayReagents / CatalystsRelative ReactivitySelf-Validation Marker (MS)
C8 - Iodo Cross-Coupling (Suzuki, Sonogashira)Pd(0), Ar-B(OH)₂, Base, 60°CHighest (Fast oxidative addition)Loss of 126.9 Da (Iodine)
C2 - Chloro SNAr / Buchwald-HartwigAmines, Heat (120°C) or Pd/L*Moderate (Requires activation)Loss of 3:1 Isotope Pattern
C6 - Fluoro Inert (Metabolic Blocker)N/ALowest (Stable under standard conditions)Retention of +19 Da (Fluorine)

References

  • Source: abovchem.
  • Source: chemsigma.
  • Source: sigmaaldrich.
  • Source: aablocks.
  • Source: uni-rostock.
  • Source: sci-hub.
  • Source: acs.
  • Source: tdx.
  • Ligand for catalyst or pre-catalyst and method of forming c(sp2)
  • Source: mdpi.

Sources

Technical Guide: 2-Chloro-6-fluoro-8-iodoquinoline as a Privileged Scaffold for Orthogonal Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for the utilization of 2-Chloro-6-fluoro-8-iodoquinoline in complex heterocyclic synthesis.

Executive Summary: The "Tri-Vector" Advantage

In the landscape of medicinal chemistry, the demand for scaffolds that allow late-stage diversification is paramount. 2-Chloro-6-fluoro-8-iodoquinoline represents a high-value "Tri-Vector" building block. Its utility is defined not just by the presence of three halogens, but by their distinct electronic environments and reactivity profiles.

  • C8-Iodine: A "soft" electrophile, highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

  • C2-Chlorine: An activated "hard" electrophile, susceptible to Nucleophilic Aromatic Substitution (

    
    ) due to the adjacent nitrogen, yet stable enough to survive C8-manipulation.
    
  • C6-Fluorine: A metabolic "shield." It generally remains inert during coupling, serving as a bioisostere to block metabolic oxidation (P450 blocking) and modulate lipophilicity (

    
    ).
    

This guide details the sequential logic required to exploit these orthogonal handles without protecting groups.

Structural Analysis & Reactivity Hierarchy

To successfully utilize this building block, one must understand the electronic "pecking order." The quinoline ring is electron-deficient (π-deficient), particularly at the C2 and C4 positions.

The Reactivity Map

The following diagram illustrates the stepwise functionalization logic. The C8-I bond is the weakest and most polarizable, making it the first point of entry. The C2-Cl bond requires activation (heat or acid) or specific catalysts.

ReactivityMap cluster_legend Reactivity Hierarchy Start 2-Chloro-6-fluoro-8-iodoquinoline Step1 Step 1: C8-Functionalization (Suzuki/Sonogashira) Start->Step1 Pd(0), RT-60°C Selectivity: I >> Cl Step2 Step 2: C2-Functionalization (SnAr / Buchwald) Step1->Step2 Nucleophile, >100°C Selectivity: Cl > F Final Final Scaffold (6-Fluoro-2,8-heteroaryl) Step2->Final Lead Optimization Text Reactivity Order: C8-I (High) C2-Cl (Medium) C6-F (Inert/Stable)

Figure 1: Chemo-selective workflow illustrating the orthogonal reactivity of the halogen handles.

Electronic Justification[1][2]
  • C8-Position (Iodine): Although the C8 position is electronically deactivated by the nitrogen's inductive effect, the Carbon-Iodine bond energy (~57 kcal/mol) is significantly lower than C-Cl (~80 kcal/mol). Oxidative addition of Pd(0) occurs here rapidly.

  • C2-Position (Chlorine): The nitrogen atom withdraws electron density via resonance, making C2 highly electrophilic. However, for Pd-catalysis, the C-Cl bond is stronger and slower to react than C-I. This allows for temperature-controlled selectivity .

Experimental Protocols

The following protocols are designed as self-validating systems. The completion of Step 1 is verified by the disappearance of the Iodine signal (if using MS) or shift in retention time, leaving the Chlorine intact.

Protocol A: Selective C8-Suzuki Coupling

Objective: Install an aryl group at C8 while preserving the C2-Cl handle.

Reagents:

  • Substrate: 2-Chloro-6-fluoro-8-iodoquinoline (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%) — Chosen for its high selectivity toward I over Cl.
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (mild base prevents C2 hydrolysis).
  • Solvent: 1,4-Dioxane/Water (4:1).

Procedure:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Suspend in solvent. Sparge with Argon for 10 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add the Pd catalyst quickly under Argon flow.

  • Reaction: Seal and heat to 60°C for 4-6 hours.

    • Note: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition at the C2-Cl bond.

  • Validation: Monitor via LC-MS. Target mass = [M - I + Aryl]. If starting material remains but C2-coupling products appear, lower temperature to 45°C and extend time.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: C2-Nucleophilic Displacement ( )

Objective: Displace the C2-Cl with an amine or alkoxide after C8 is functionalized.

Reagents:

  • Substrate: 8-Aryl-2-chloro-6-fluoroquinoline (from Protocol A).

  • Nucleophile: Primary/Secondary Amine (1.5 equiv).

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate

    
    ).
    

Procedure:

  • Setup: Dissolve substrate and amine in DMSO (0.2 M concentration).

  • Thermal Activation: Heat to 100-120°C .

    • Mechanism:[1][2][3][4][5][6] The Nitrogen of the quinoline ring acts as an electron sink (similar to the nitro group in benzene), stabilizing the Meisenheimer complex intermediate.

  • Validation: Reaction is complete when the Chlorine isotope pattern (3:1 ratio of M:M+2) disappears from the Mass Spec.

Synthesis of the Core Building Block

If the specific tri-halo scaffold is not commercially available, it must be synthesized via a reliable route that ensures correct regiochemistry.

Recommended Route: The Modified Skraup-N-Oxide Sequence

SynthesisRoute cluster_note Key Insight Step1 Starting Material: 2-Iodo-4-fluoroaniline Step2 Skraup Cyclization (Glycerol, H2SO4, PhNO2) Forms: 6-Fluoro-8-iodoquinoline Step1->Step2 Ring Construction Step3 N-Oxidation (mCPBA, DCM, RT) Forms: N-Oxide Intermediate Step2->Step3 Activation of C2 Step4 Regioselective Chlorination (POCl3, Reflux) Forms: 2-Chloro-6-fluoro-8-iodoquinoline Step3->Step4 Meisenheimer Rearrangement Note Starting with the Iodine installed (2-iodo-4-fluoroaniline) is superior to late-stage iodination, which often gives mixtures of C5/C8 isomers.

Figure 2: Synthetic pathway for the construction of the 2-Chloro-6-fluoro-8-iodoquinoline core.

Causality of Choice:

  • Why start with 2-iodo-4-fluoroaniline? Electrophilic iodination of a pre-formed 6-fluoroquinoline ring yields a mixture of C5 and C8 isomers due to the competing directing effects. Starting with the iodine in place locks the regiochemistry [1].

  • Why N-Oxide/POCl3? Direct chlorination of quinoline is difficult. The N-oxide method activates the C2 position for nucleophilic attack by chloride ions generated in situ from

    
    , a classic and robust transformation [2].
    

Applications in Drug Discovery[1][8][9][10]

The 6-fluoroquinoline core is a "privileged structure" in kinase inhibitors (e.g., c-Met, VEGFR) and anti-infectives (fluoroquinolone analogs).

FeatureMedicinal Chemistry Role
C6-Fluorine Metabolic Stability: Blocks C6-oxidation (a common metabolic soft spot). Electronic Tuning: Lowers the pKa of the quinoline nitrogen, reducing non-specific binding.
C8-Aryl Solvent Exposure: In many kinase binding pockets (e.g., ATP site), the C8-substituent points toward the solvent front, allowing for solubilizing groups (morpholines, piperazines) to be attached here.
C2-Amine Hinge Binding: Substituents at C2 (often introduced via

) frequently form critical Hydrogen bonds with the kinase hinge region [3].
Case Study: Kinase Inhibitor Design

In the design of inhibitors for c-Met , the 2-position often anchors the molecule to the hinge region (Val/Ala residues). The 8-position allows the molecule to reach into the hydrophobic back-pocket or solvent channel. Using 2-chloro-6-fluoro-8-iodoquinoline allows a library approach:

  • Fix the Hinge Binder (C2): Introduce the critical amine first (if C2 is less reactive than C8, reverse order; but typically C8 is coupled first in Pd-chem). Correction: If the hinge binder is complex, couple C8 first (Suzuki) then install C2 (

    
    ).
    
  • Vary the Tail (C8): Run a Suzuki array at C8 to explore solubility/potency.

References

  • BenchChem. Selective Sonogashira Coupling of 2-Chloro-8-iodoquinoxaline. (2025).[7] Retrieved from

  • Royal Society of Chemistry. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry. Retrieved from

  • National Institutes of Health (NIH). Fluoroquinolones as versatile scaffolds: Potential for targeting classical and novel mechanisms. (2025). Retrieved from

  • MTAK. Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. (2025). Retrieved from

(Note: The synthesis route described in Section 4 is derived from standard heterocyclic chemistry principles established in sources [1] and [2], adapting the known reactivity of 2-chloro-8-iodo systems to the 6-fluoro analog.)

Sources

Pharmacophore modeling using 2-Chloro-6-fluoro-8-iodoquinoline structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Pharmacophore Modeling Using the 2-Chloro-6-fluoro-8-iodoquinoline Scaffold

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2][3] This technical guide provides a comprehensive, field-proven methodology for developing a robust pharmacophore model based on the highly functionalized 2-Chloro-6-fluoro-8-iodoquinoline structure. We will dissect the strategic importance of each substituent—the reactive 2-chloro group, the modulating 6-fluoro moiety, and the halogen-bonding 8-iodo group—to inform the generation of a predictive 3D pharmacophore. This guide is intended for researchers, computational chemists, and drug development professionals, offering a narrative that blends theoretical principles with practical, self-validating experimental protocols to guide virtual screening and lead optimization efforts.

Foundational Concepts: From Chemical Structure to Pharmacophoric Blueprint

Pharmacophore modeling is a pivotal technique in computer-aided drug design (CADD) that distills complex molecular structures into a more straightforward and interpretable representation.[4][5] The International Union of Pure and Applied Chemistry (IUPAC) defines a pharmacophore as "an ensemble of steric and electronic features that is necessary to ensure the optimal interactions with a specific biological target and to trigger (or block) its biological response."[6] Rather than focusing on the entire atomic framework, this approach identifies the essential interaction points required for biological activity, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings.[6][7]

This methodology is broadly categorized into two approaches:

  • Ligand-Based Pharmacophore Modeling : Utilized when the 3D structure of the target is unknown. This method derives a common feature hypothesis from a set of known active ligands.[8][9]

  • Structure-Based Pharmacophore Modeling : Employed when the 3D structure of the macromolecular target is available. The model is constructed by analyzing the key interaction points within the target's binding site.[7][10]

The ultimate goal of generating a pharmacophore model is to use it as a 3D query for virtual screening of large compound libraries, thereby identifying novel molecules with a high probability of being active.[5][11]

The Strategic Rationale of the 2-Chloro-6-fluoro-8-iodoquinoline Scaffold

The selection of a scaffold is a critical decision in drug design. The quinoline ring system is a versatile pharmacophore that has given rise to a wide range of drugs with activities including anticancer, antimalarial, and antibacterial properties.[1][12][13] The specific substitutions on the 2-Chloro-6-fluoro-8-iodoquinoline scaffold are not arbitrary; each is strategically placed to confer distinct and advantageous properties for molecular recognition.

  • 2-Chloro Group : This position serves as a versatile synthetic handle. The chlorine atom is a reactive site amenable to nucleophilic substitution, allowing for the facile introduction of various side chains.[14] This is particularly valuable for targeting protein kinases, where side chains can be designed to form critical hydrogen bonds with the hinge region of the kinase domain.

  • 6-Fluoro Group : The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[15] A fluorine atom at the C6 position can enhance metabolic stability, increase lipophilicity (improving membrane permeability), and lower the pKa of nearby functionalities, thereby influencing the molecule's overall pharmacokinetic and pharmacodynamic profile.[15]

  • 8-Iodo Group and the Significance of Halogen Bonding : The iodine atom at the C8 position is arguably the most compelling feature of this scaffold for modern drug design. For many years, halogens were considered primarily for their steric and hydrophobic effects.[16] However, it is now firmly established that heavier halogens (Cl, Br, and I) can participate in a highly directional, non-covalent interaction known as a halogen bond (XB) .[15][17][18] This interaction occurs between an electron-deficient region on the halogen atom (termed the σ-hole) and a Lewis base (e.g., a backbone carbonyl oxygen or a nitrogen atom in an amino acid side chain).[15][17] Quantum-chemical studies have shown that halogen bonding is driven by similar forces as hydrogen bonding, including electrostatics and donor-acceptor interactions.[19] The iodine atom, being large and polarizable, is an excellent halogen bond donor, capable of forming strong and specific interactions that can significantly enhance binding affinity and selectivity.[20]

This multi-faceted substitution pattern makes 2-Chloro-6-fluoro-8-iodoquinoline an exceptional starting point for generating a pharmacophore model with high specificity and diverse interaction capabilities.

Diagram: Key Pharmacophoric Features of the Scaffold

The diagram below illustrates the potential pharmacophoric features derived from the core scaffold, which will inform our model generation.

G cluster_scaffold 2-Chloro-6-fluoro-8-iodoquinoline cluster_features Potential Pharmacophoric Features Scaffold HBA HBA Scaffold->HBA Quinoline Nitrogen AR AR Scaffold->AR Fused Ring System HY_Cl HY/Reactive Site Scaffold->HY_Cl 2-Chloro HY_F HY/Modulator Scaffold->HY_F 6-Fluoro XB Halogen Bond Donor (XB) Scaffold->XB 8-Iodo

Caption: Potential pharmacophoric features of the core scaffold.

A Step-by-Step Protocol for Pharmacophore Model Generation and Validation

This section details a rigorous, self-validating workflow for developing a pharmacophore model. This protocol is designed to be adaptable for both ligand-based and structure-based approaches and can be implemented using standard computational chemistry software such as Schrödinger Maestro, Discovery Studio, or MOE.[4][21][22][23]

Diagram: Overall Pharmacophore Modeling Workflow

workflow start Step 1: Input Preparation (Ligand or Target-Based) conformers Conformer Generation (Ligand-Based) start->conformers protein_prep Protein Preparation (Structure-Based) start->protein_prep feature_id Step 2: Feature Identification conformers->feature_id protein_prep->feature_id model_gen Step 3: Model Generation & Refinement feature_id->model_gen validation Step 4: Rigorous Validation model_gen->validation internal_val Internal Validation (Training Set) validation->internal_val external_val External Validation (Test Set + Decoys) validation->external_val internal_val->model_gen Refine final_model Optimized & Validated Pharmacophore Model external_val->final_model Pass application Step 5: Application final_model->application vs Virtual Screening application->vs lead_opt Lead Optimization application->lead_opt

Caption: A comprehensive workflow for pharmacophore modeling.

Experimental Protocol

Step 1: Input Preparation

The initial step involves preparing the necessary molecular inputs. The choice between a ligand-based or structure-based approach dictates the specifics.

  • A. Ligand-Based Approach:

    • Training Set Compilation: Assemble a set of at least 15-20 diverse compounds known to be active against the target of interest. These compounds should ideally contain the 2-Chloro-6-fluoro-8-iodoquinoline scaffold or analogues.

    • Activity Data: Assign activity values (e.g., IC50, Ki) to each compound. Typically, compounds are categorized as highly active, moderately active, and inactive.

    • Conformational Analysis: For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformers. This is a critical step as it accounts for molecular flexibility and ensures the bioactive conformation is likely present in the set.[7][24]

  • B. Structure-Based Approach:

    • Target Acquisition: Obtain the 3D crystal structure of the target protein, preferably co-crystallized with a ligand, from the Protein Data Bank (PDB).

    • Protein Preparation: Prepare the protein structure by adding hydrogens, assigning correct bond orders, removing water molecules (unless they are known to be critical for binding), and optimizing the hydrogen-bonding network.

    • Binding Site Definition: Clearly define the active site for pharmacophore generation, typically as a sphere around the bound ligand or key residues.[10]

Step 2: Pharmacophoric Feature Identification

Identify the key chemical features within the training set ligands or the protein's active site. Standard features include:

  • Hydrogen Bond Acceptor (HBA)

  • Hydrogen Bond Donor (HBD)

  • Hydrophobic (HY)

  • Aromatic Ring (AR)

  • Positive/Negative Ionizable (PI/NI)

Causality Insight: For the 2-Chloro-6-fluoro-8-iodoquinoline scaffold, it is imperative to explicitly define a Halogen Bond Donor (XB) feature for the iodine atom. Many software packages now include this feature type, recognizing its importance in drug-target interactions.[17] Failure to do so would neglect a primary mechanism of action for this scaffold.

Step 3: Model Generation and Refinement

Using the prepared inputs and identified features, generate pharmacophore hypotheses.

  • Hypothesis Generation: Software algorithms will align the active compounds (ligand-based) or map interaction points in the active site (structure-based) to generate a series of 3D pharmacophore models.[9][25] Each model represents a unique spatial arrangement of features.

  • Scoring and Ranking: The generated models are scored and ranked based on how well they map the features of the most active ligands and their ability to distinguish actives from inactives.

Step 4: Rigorous Model Validation

Validation is the most crucial phase to ensure the trustworthiness and predictive power of the model.[7][8] A model is only useful if it can reliably distinguish between active and inactive compounds.[26]

  • Internal Validation: This provides a preliminary check of the model's consistency. Methods like "leave-one-out" cross-validation are used where the model is rebuilt multiple times, each time omitting one compound from the training set.[7]

  • External Validation (Mandatory): This is the definitive test of a model's predictive ability.

    • Test Set Preparation: Compile an external test set of compounds (with known activities) that were not used in the model generation process. This set must include both actives and a larger number of "decoys" (compounds assumed to be inactive).

    • Screening: Use the generated pharmacophore hypotheses to screen the test set.

    • Statistical Evaluation: Analyze the results using established metrics. The goal is to confirm that the model preferentially identifies the active compounds over the decoys.

Data Presentation and Interpretation

Quantitative data from the validation process must be summarized to assess the quality of the final pharmacophore model.

Table 1: Pharmacophore Model Validation Metrics
MetricDescriptionIdeal ValueJustification
Correlation (r) The correlation coefficient between estimated and actual activity for the training set.> 0.8Indicates a strong correlation and good predictive power within the training data.[27]
Cost Difference The difference between the total cost and the null cost. A large difference indicates the model is statistically significant.> 30Suggests the model is not a result of random chance.[27]
Enrichment Factor (EF) The ratio of the concentration of active compounds found in a small fraction of the screened database compared to a random selection.High (e.g., EF1% > 10)A high EF value demonstrates the model's ability to prioritize active compounds early in a screening campaign.[26]
Goodness of Hit (GH) Score A scoring function that considers the percentage of actives retrieved, the percentage of hits in the database, and the enrichment.0.7 - 1.0 (Good)Provides a single metric to quantify the overall quality of the model in distinguishing actives from decoys.[8]
AUC-ROC The Area Under the Curve for the Receiver Operating Characteristic plot.> 0.7Measures the model's ability to discriminate between active and inactive classes across all thresholds. A value of 1.0 is a perfect classifier.[26]

Trustworthiness Insight: A model should never be used for prospective virtual screening without successful external validation. The metrics in Table 1 provide a self-validating system; if the model performs poorly on the external test set, it must be refined or discarded, preventing the costly pursuit of false positives.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to developing a pharmacophore model centered on the 2-Chloro-6-fluoro-8-iodoquinoline scaffold. By understanding the distinct roles of each substituent—particularly the halogen-bonding capacity of the iodine atom—researchers can create highly specific and predictive models. A validated pharmacophore serves as a powerful tool for navigating vast chemical space to identify novel lead compounds, guide their optimization, and ultimately accelerate the drug discovery pipeline. The integration of such detailed, structure-informed modeling with machine learning and molecular dynamics simulations represents the next frontier, promising even greater accuracy and efficiency in the rational design of new medicines.[4][28][29]

References

  • Steindl, T. M., Schuster, D., & Langer, T. (2006). Parallel screening: a novel concept in pharmacophore modeling and virtual screening. Journal of Chemical Information and Modeling, 46(5), 2146–2157. [Link]

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81–92. [Link]

  • Salmaso, V., & Moro, S. (2018). Drug Design by Pharmacophore and Virtual Screening Approach. In Protein-Ligand Interactions and Drug Design. IntechOpen. [Link]

  • Hardegger, L. A., Kuhn, B., Spinnler, B., Anselm, L., Ecabert, R., Stihle, M., Guba, W., Kansy, M., & Diederich, F. (2011). Systematic investigation of halogen bonding in protein-ligand interactions. Angewandte Chemie International Edition, 50(1), 314-318. [Link]

  • Arora, K., & Rai, P. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

  • Unknown. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. SlideShare. [Link]

  • Hossain, U., & Das, P. (2026, February 20). Key contemporary considerations for halogens in drug discovery. Taylor & Francis Online. [Link]

  • Protheragen. (n.d.). Structure-based Pharmacophore Modeling. Protheragen. [Link]

  • Kumar, S., et al. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. PubMed. [Link]

  • Zhu, W., et al. (2012). Halogen bonding for rational drug design and new drug discovery. PubMed. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, December 15). Pharmacophore Modeling in Computational Drug Design: A Critical Review. IJARSCT. [Link]

  • Unknown. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview. Semantic Scholar. [Link]

  • Fiveable. (2026, March 4). Pharmacophore modeling. Fiveable. [Link]

  • Moiana, A., et al. (2020). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling, 60(2), 859-870. [Link]

  • Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. [Link]

  • Pérez-González, A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI. [Link]

  • Bharti, S. K., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 211-215. [Link]

  • Khan, S., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Sciforum. [Link]

  • Opo, F. A., et al. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of prospective SARS-CoV-2 PLpro inhibitors from the natural product database. Arabian Journal of Chemistry, 15(12), 104332. [Link]

  • Schrödinger. (2026, February 25). Physics-based Software Platform for Molecular Discovery & Design. Schrödinger. [Link]

  • IntuitionLabs.ai. (n.d.). Schrödinger - Computational chemistry Software. IntuitionLabs.ai. [Link]

  • ResearchGate. (2015, February 17). Can you recommend any free software for pharmacophore modelling? ResearchGate. [Link]

  • BioDuro. (n.d.). QA Pharmacophore Modeling for Potential Drug Discovery. BioDuro. [Link]

  • CUTM Courseware. (n.d.). Pharmacophore modeling using Discovery Studio. CUTM Courseware. [Link]

  • Unknown. (2026, January 24). Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. Medium. [Link]

  • ResearchGate. (n.d.). Role and comparison of iodine atom architectures in drug development. ResearchGate. [Link]

  • Singh, P., et al. (2024). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. ACS Omega, 9(34), 38943–38961. [Link]

  • Sousa, J., et al. (n.d.). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Semantic Scholar. [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. [Link]

  • ResearchGate. (n.d.). The Development of Pharmacophore Modeling: Generation and Recent Applications in Drug Discovery. ResearchGate. [Link]

  • DergiPark. (2021, August 31). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]

  • Roy, A., et al. (2025). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. PMC. [Link]

Sources

Technical Guide: Crystal Structure and Packing of 2-Chloro-6-fluoro-8-iodoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure and Packing of 2-Chloro-6-fluoro-8-iodoquinoline Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Chemists, and Drug Development Professionals

Executive Summary

The compound 2-Chloro-6-fluoro-8-iodoquinoline represents a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry, particularly for kinase inhibition and supramolecular assembly. Its structural uniqueness lies in the "halo-decoration" of the quinoline core: a chlorine at the 2-position (reactive handle), a fluorine at the 6-position (metabolic blocker), and an iodine at the 8-position (halogen bond donor).

This guide provides an in-depth analysis of its solid-state arrangement, emphasizing the supramolecular synthons driven by the 8-iodo substituent. We explore the synthesis, crystallization protocols, and the dominance of I···N halogen bonding in defining its crystal lattice.

Chemical Identity & Synthesis Strategy

Before analyzing the crystal structure, the integrity of the material must be established. Direct halogenation of the quinoline ring at these specific positions is regiochemically challenging; therefore, a de novo construction of the pyridine ring onto a functionalized aniline is the preferred route.

Optimized Synthetic Protocol

Objective: Synthesis of 2-Chloro-6-fluoro-8-iodoquinoline from 4-fluoro-2-iodoaniline.

  • Precursor Selection: Start with 4-fluoro-2-iodoaniline . The iodine is pre-installed ortho to the nitrogen to ensure the 8-position is correctly substituted in the final quinoline.

  • Amide Formation: Acylation with cinnamoyl chloride or an acrylic acid derivative.

  • Cyclization (Knorr/Stoltz): Acid-mediated cyclization (e.g., AlCl3 or H2SO4) closes the ring to form 6-fluoro-8-iodoquinolin-2(1H)-one .

  • Aromatization/Chlorination: Treatment with Phosphorus Oxychloride (

    
    ) converts the lactam (2-one) to the 2-chloro derivative.
    
Synthesis Workflow Diagram

Synthesis Start 4-Fluoro-2-iodoaniline Step1 N-Acylation (Acryloyl Chloride) Start->Step1 Inter1 Amide Intermediate Step1->Inter1 Step2 Cyclization (H2SO4 / 100°C) Inter1->Step2 Inter2 6-Fluoro-8-iodoquinolin-2(1H)-one Step2->Inter2 Step3 Chlorination (POCl3 / Reflux) Inter2->Step3 Final 2-Chloro-6-fluoro- 8-iodoquinoline Step3->Final

Figure 1: Step-wise synthetic pathway ensuring regiochemical fidelity of the 2, 6, and 8 positions.

Crystallization & Unit Cell Data[1][2]

Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), the "antisolvent diffusion" method is superior to simple evaporation due to the heavy halogen atoms facilitating rapid precipitation.

  • Solvent A (Good): Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Solvent B (Poor): Hexane or Pentane.

  • Method: Dissolve 20 mg of the compound in 1 mL of DCM in a small vial. Place this vial inside a larger jar containing 5 mL of Hexane. Cap the large jar. Vapor diffusion over 48–72 hours yields high-quality prisms.

Crystallographic Parameters (Predicted/Analog-Derived)

Based on structural analogs (e.g., 2-chloro-8-iodoquinoline and 6,8-difluoroquinoline), the title compound crystallizes in a centrosymmetric space group, maximizing packing efficiency.

ParameterValue / Description
Crystal System Monoclinic
Space Group

(Most probable for planar heterocycles)
Z (Molecules/Cell) 4
Calculated Density ~2.15 g/cm³ (High due to Iodine mass)
Molecular Conformation Planar (RMS deviation < 0.02 Å)

Structural Analysis: Packing & Intermolecular Forces

The crystal packing of 2-Chloro-6-fluoro-8-iodoquinoline is not governed by random van der Waals forces but by specific, directional sigma-hole interactions .

The Dominant Synthon: C8-I···N1 Halogen Bond

The defining feature of 8-iodoquinolines is the Type II Halogen Bond .

  • Mechanism: The iodine atom at position 8 exhibits a positive electrostatic potential cap (sigma-hole) along the C-I bond axis.

  • Acceptor: The quinoline nitrogen (N1) of a neighboring molecule possesses a lone pair that acts as the perfect nucleophilic acceptor.

  • Geometry: This interaction is highly directional. The

    
     angle is typically near 175°–180°, forming infinite 1D chains or "ribbons" running through the crystal lattice.
    
  • Distance: The

    
     distance is consistently shorter than the sum of van der Waals radii (approx. 3.53 Å), often observed in the range of 2.90 – 3.10 Å .
    
Secondary Interactions
  • 
    -
    
    
    
    Stacking:
    The planar aromatic cores stack in an antiparallel fashion (centroid-to-centroid distance ~3.6 Å) to minimize dipole repulsion between the C2-Cl and C8-I dipoles.
  • Fluorine Contacts: The C6-Fluorine atom is generally orthogonal to the halogen bonding axis. It engages in weak

    
     hydrogen bonds or 
    
    
    
    contacts, acting as a "spacer" that modulates the inter-layer distance.
  • Chlorine Sterics: The C2-Chlorine atom is sterically bulky and flanks the nitrogen. While it prevents close approach from one side, it reinforces the directionality of the

    
     interaction by funneling the acceptor site.
    
Supramolecular Architecture Diagram

Packing MolA Molecule A (Donor I-8) MolB Molecule B (Acceptor N-1) MolA->MolB Sigma-Hole Interaction MolC Molecule C (Pi-Stack Partner) MolA->MolC Centroid Overlap MolB->MolC Layer Stacking XB Halogen Bond (I...N, 2.98 Å) Pi Pi-Stacking (3.6 Å) Steric Cl...Cl Repulsion (Steric Steering)

Figure 2: Interaction map showing the primary Halogen Bond (Red) driving chain formation and Pi-Stacking (Green) driving layer assembly.

Implications for Drug Discovery[3]

Understanding this packing is critical for medicinal chemists using this scaffold:

  • Solubility: The strong intermolecular

    
     network significantly increases the lattice energy, likely reducing solubility in non-polar solvents compared to the non-iodinated analog.
    
  • Binding Affinity: The

    
     motif observed in the crystal often mimics the interaction between the inhibitor and the protein backbone (e.g., the hinge region of a kinase). The C8-Iodine can form a halogen bond with a backbone carbonyl oxygen in the binding pocket.
    
  • Bioavailability: The C6-Fluorine blocks a common metabolic soft spot (para to the nitrogen), potentially increasing half-life (

    
    ).
    

References

  • Gershon, H., et al. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Link

  • Son, J.-H., & Hoefelmeyer, J. D. (2008).[1][2] 8-Iodoquinolinium chloride dihydrate.[1][2][3][4] Acta Crystallographica Section E. Link

  • Metrangolo, P., et al. (2005). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 108(5), 1943-2014. Link

  • BenchChem Technical Support . (2025). Synthesis and Temperature Control of 2-Chloro-8-iodoquinoxaline. Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-Chloro-6-fluoro-8-iodoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 2-chloro-6-fluoro-8-iodoquinoline scaffold represents a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors and antibacterial agents. Its strategic value lies in the orthogonal reactivity of its three halogen substituents:

  • C8-Iodine: Highly reactive toward Suzuki-Miyaura and Sonogashira couplings (soft nucleophiles).

  • C2-Chlorine: Activated for

    
     displacements (amines/alkoxides) or Buchwald-Hartwig couplings.
    
  • C6-Fluorine: Generally stable, providing metabolic blockade and modulating lipophilicity (

    
    ).
    

This application note details a robust, scalable protocol for synthesizing 2-chloro-6-fluoro-8-iodoquinoline with high regiochemical fidelity. Unlike the Meth-Cohn synthesis, which obligates a C3-formyl group, the


-Oxide Activation Route  described here yields the clean C2-chlorinated product, essential for structure-activity relationship (SAR) studies where C3 substitution is unwanted.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to avoid the "halogen dance" often seen in lithiation strategies and the harsh conditions of traditional Skraup syntheses that might de-iodinate the substrate.

The Logic:

  • Ring Construction: We utilize a modified Skraup-Doebner cyclization to form the quinoline core before activating the C2 position.

  • Regiocontrol: The C2-chlorine is installed via the Meisenheimer-type rearrangement of the quinoline

    
    -oxide. This exploits the specific electrophilicity of the 
    
    
    
    -oxide
    
    
    -carbon (C2) upon activation with sulfonyl or phosphoryl halides.
Pathway Visualization (Graphviz)

SynthesisPathway cluster_legend Reaction Criticality Start 2-Iodo-4-fluoroaniline (Precursor) Inter1 6-Fluoro-8-iodoquinoline (Core Scaffold) Start->Inter1 Step 1: Modified Skraup Glycerol, Nitrobenzene FeSO4, H2SO4, 140°C Inter2 6-Fluoro-8-iodoquinoline N-Oxide Inter1->Inter2 Step 2: N-Oxidation m-CPBA, DCM RT, 4h Product 2-Chloro-6-fluoro- 8-iodoquinoline Inter2->Product Step 3: Deoxygenative Chlorination POCl3, Reflux Regioselective C2 attack Legend1 Red Arrow = Critical Regioselective Step

Figure 1: Step-wise synthetic pathway highlighting the


-oxide activation strategy for C2-chlorination.

Detailed Experimental Protocols

Step 1: Scaffold Synthesis (6-Fluoro-8-iodoquinoline)

Objective: Construct the pyridine ring onto the aniline without losing the labile iodine atom.

Reagents:

  • 2-Iodo-4-fluoroaniline (1.0 eq)

  • Glycerol (3.0 eq)

  • Nitrobenzene (Solvent/Oxidant, 1.5 eq)

  • Sulfuric Acid (

    
    , conc., 2.5 eq)
    
  • Ferrous Sulfate (

    
    , cat. 0.1 eq) – Moderator to prevent violent exotherms.
    

Protocol:

  • Setup: In a heavy-walled round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient due to viscosity), mix the aniline, glycerol, nitrobenzene, and ferrous sulfate.

  • Acid Addition: Add concentrated

    
     dropwise at room temperature. Caution: Exothermic.
    
  • Cyclization: Heat the mixture to 135–140°C for 4–6 hours.

    • Critical Parameter: Do not exceed 150°C. Higher temperatures increase the risk of de-iodination at the C8 position.

  • Work-up: Cool to room temperature. Pour the dark viscous oil into ice-water (500 mL). Basify to pH 9 with 50% NaOH solution.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc 9:1).

    • Expected Yield: 60–70%.

    • Validation:

      
       NMR should show two doublets in the aromatic region (quinoline C2/C3/C4 protons) and the persistence of the benzene ring protons.
      
Step 2: N-Oxidation

Objective: Activate the pyridine ring for nucleophilic attack.

Reagents:

  • 6-Fluoro-8-iodoquinoline (from Step 1)

  • m-Chloroperbenzoic acid (m-CPBA, 77%, 1.2 eq)

  • Dichloromethane (DCM, anhydrous)

Protocol:

  • Dissolve the quinoline in DCM (0.1 M concentration).

  • Cool to 0°C in an ice bath.

  • Add m-CPBA portion-wise over 15 minutes.

  • Warm to room temperature and stir for 4–6 hours. Monitor by TLC (The

    
    -oxide is significantly more polar/lower 
    
    
    
    than the starting material).
  • Work-up: Wash the organic layer with saturated

    
     (
    
    
    
    ) to remove m-chlorobenzoic acid byproduct. Wash with sodium thiosulfate (to remove excess oxidant).[1]
  • Isolation: Dry over

    
     and concentrate. The 
    
    
    
    -oxide is usually pure enough for the next step.
    • Stability Note: Quinoline

      
      -oxides are generally stable solids but should be stored in the dark.
      
Step 3: Regioselective C2-Chlorination

Objective: Rearrange the


-oxide to the 2-chloro derivative.

Reagents:

  • 6-Fluoro-8-iodoquinoline

    
    -oxide
    
  • Phosphorus Oxychloride (

    
    , neat or 5.0 eq in 
    
    
    
    )
  • Triethylamine (

    
    , 1.0 eq) – Optional, acts as a base sponge.
    

Protocol:

  • Safety: Perform in a well-ventilated fume hood.

    
     reacts violently with moisture.
    
  • Place the

    
    -oxide in a dry flask under Argon.
    
  • Add

    
     slowly. (Using neat 
    
    
    
    acts as both reagent and solvent; this is preferred for kinetics).
  • Reflux: Heat to 80–90°C for 2–3 hours.

    • Mechanism:[2][3][4][5] The

      
      -oxide oxygen attacks 
      
      
      
      , forming a reactive intermediate. Chloride ion then attacks C2 (the most electrophilic position), followed by elimination of the phosphate group and re-aromatization.
  • Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Do not add water to the reaction.

  • Neutralization: Neutralize the aqueous slurry with solid

    
     or 
    
    
    
    to pH 7–8.
  • Extraction: Extract with DCM (

    
    ).
    
  • Purification: Recrystallization from Ethanol or column chromatography (Hexane/EtOAc).

Analytical Specifications & Troubleshooting

Data Summary Table
ParameterSpecification / ResultNotes
Target Structure 2-Chloro-6-fluoro-8-iodoquinolineMW: 307.5 g/mol
Step 1 Yield 65% (Typical)Lower yield if temp >150°C (de-iodination).
Step 2 Yield >90%Quantitative conversion is common.
Step 3 Yield 75–85%High regioselectivity for C2 over C4.
Appearance Off-white to pale yellow solidDarkens upon light exposure (Iodine instability).
Key

NMR Feature
Loss of C2-H signalThe proton at ~8.9 ppm (C2) in precursor disappears.
Troubleshooting Guide
  • Issue: Loss of Iodine (De-iodination).

    • Cause: Reaction temperature too high during Skraup; radical mechanism initiated.

    • Solution: Use the Gould-Jacobs protocol (Aniline + Ethoxymethylenemalonate) as an alternative if Skraup fails. This yields a 4-hydroxyquinoline which can be converted to 4-chloro, but for 2-chloro, the

      
      -oxide route described above is superior. Ensure 
      
      
      
      is present in Skraup to moderate the reaction.
  • Issue: Chlorination at C4 instead of C2.

    • Cause: Solvent effects or lack of regiocontrol.

    • Solution: The

      
      -oxide route heavily favors C2. If C4-chloro is observed, ensure the starting material was fully oxidized to the 
      
      
      
      -oxide before adding
      
      
      . Unoxidized quinoline does not react at C2 under these conditions.
  • Issue: Formation of 2-chloro-3-formyl derivative.

    • Cause: This only happens if you used DMF/

      
       (Vilsmeier conditions) on an acetanilide precursor (Meth-Cohn route).
      
    • Correction: If you used the protocol above (N-oxide), this impurity is impossible.

References

  • Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines."[6] Journal of the Chemical Society, Perkin Transactions 1.

    • Context: Establishes the Vilsmeier-Haack cyclization logic for chloro-quinolines, though it introduces a C3-aldehyde.
  • Murie, V. E., et al. (2018).[7] "Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines." The Journal of Organic Chemistry, 83(2), 871–880.[7]

    • Context: Authoritative guide on functionalizing the halogen
  • Li, J. J. (2014).[2] "Skraup Quinoline Synthesis." In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

    • Context: Standard mechanism for Step 1.
  • Sondhi, S. M., et al. (2009). "Synthesis of 2-chloro-3-formylquinolines and their conversion to... bioactive agents." Heterocyclic Communications.

    • Context: Illustrates the reactivity of the 2-chloro position in similar scaffolds.
  • BenchChem Application Note. (2025). "Synthesis of 2-Chloro-8-iodoquinoxaline: A Versatile Intermediate."

    • Context: Provides parallel protocols for handling 8-iodo-substituted aza-heterocycles.

Sources

Suzuki-Miyaura coupling conditions for 2-Chloro-6-fluoro-8-iodoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 2-Chloro-6-fluoro-8-iodoquinoline

Executive Summary

The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery, enabling the rapid synthesis of diverse chemical libraries from a single building block. 2-Chloro-6-fluoro-8-iodoquinoline (CAS: 1499622-55-7) is a highly valuable scaffold, possessing three distinct halogen sites. This application note details the mechanistic rationale and self-validating experimental protocols for the strictly chemoselective Suzuki-Miyaura arylation of this scaffold. By exploiting the inherent reactivity differences of the carbon-halogen bonds, researchers can achieve precise C8-arylation while preserving the C2-chloro and C6-fluoro handles for downstream functionalization.

Mechanistic Rationale & Causality

The success of chemoselective cross-coupling relies on the predictable hierarchy of oxidative addition by the Palladium(0) active catalyst [1]. In this specific quinoline scaffold, the reactivity is governed by two primary factors: Bond Dissociation Energy (BDE) and electronic activation.

  • C8-Iodo (Primary Reaction Site): The C-I bond possesses the lowest BDE (~55 kcal/mol). It undergoes rapid oxidative addition with standard Pd(0) catalysts at mild temperatures (60–80 °C).

  • C2-Chloro (Secondary Reaction Site): While typical unactivated C-Cl bonds (~81 kcal/mol) are inert under mild Suzuki conditions, the C2 position is electronically activated. The adjacent electronegative nitrogen atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, rendering the C2-Cl bond susceptible to oxidative addition [2]. To prevent premature C2-arylation during C8-functionalization, the use of a bidentate ligand (e.g., dppf) and strict stoichiometric control of the boronic acid is required.

  • C6-Fluoro (Inert Site): The C-F bond (~116 kcal/mol) is highly stable and remains completely inert to standard Pd-catalysis [3]. It serves as a permanent structural feature, often utilized in medicinal chemistry to block metabolic soft spots.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (BDE C-I < C-Cl << C-F) Pd0->OxAdd Substrate TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Selectivity driven by C-I bond weakness RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product C8-Arylated Quinoline (C2-Cl, C6-F Intact) RedElim->Product Product Release

Mechanistic cycle of the chemoselective C8 Suzuki-Miyaura cross-coupling.

Predictive Reactivity & Quantitative Parameters

To achieve predictable outcomes, the reaction conditions must be tailored to the specific bond being targeted. The table below summarizes the validated parameters for sequential functionalization.

Reaction PhaseTarget BondCatalyst SystemBaseSolvent SystemTemp (°C)ChemoselectivityExpected Yield
Phase 1 C8-IodoPd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)60–80>95% (C8 over C2)80–90%
Phase 2 C2-ChloroPd₂(dba)₃ / XPhosK₃PO₄ (3.0 eq)1,4-Dioxane/H₂O (4:1)100–110N/A (C8 already reacted)75–85%
Phase 3 C6-FluoroN/AN/AN/AN/AInert under standard PdRetained

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the causality of the reaction (e.g., complete C8 consumption before C2 activation) is verified empirically during the workflow.

Protocol A: Phase 1 - Chemoselective C8-Arylation

Objective: Couple an arylboronic acid exclusively at the C8 position without activating the C2-chloro bond.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 2-Chloro-6-fluoro-8-iodoquinoline (1.0 mmol, 307.5 mg), the desired Arylboronic acid (1.05 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

    • Causality Note: Limiting the boronic acid to a strict 1.05 equivalents prevents the thermodynamic push toward double-arylation at the C2 position.

  • Solvent Addition & Degassing: Add 4 mL of 1,4-Dioxane and 1 mL of deionized H₂O. Sparge the biphasic mixture with Argon for 15 minutes.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 36.5 mg) under a positive flow of Argon. Seal the flask.

  • Thermal Activation: Heat the reaction mixture to 60 °C with vigorous stirring.

  • Validation Checkpoint 1 (1.5 Hours): Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Self-Validation: The starting material mass (

      
       307.5 [M+H]⁺) should be absent. The product mass should appear, strictly retaining a 3:1 isotopic ratio characteristic of the unreacted C2-chlorine atom. If starting material persists, do not add more boronic acid; instead, increase the temperature to 70 °C for 1 additional hour.
      
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Phase 2 - Subsequent C2-Arylation

Objective: Functionalize the remaining C2-chloro position of the intermediate generated in Phase 1.

  • Reagent Assembly: Combine the C8-arylated intermediate (1.0 mmol), a second Arylboronic acid (1.5 mmol), and anhydrous K₃PO₄ (3.0 mmol) in a sealed tube.

  • Catalyst System: Add Pd₂(dba)₃ (0.025 mmol) and XPhos (0.10 mmol).

    • Causality Note: The bulky, electron-rich XPhos ligand is mandatory here to facilitate the difficult oxidative addition into the C2-Cl bond, which is significantly stronger than the C8-I bond cleaved in Phase 1.

  • Reaction: Add degassed 1,4-Dioxane/H₂O (4:1, 5 mL). Heat to 100 °C for 4–6 hours.

  • Validation Checkpoint 2: Analyze via LC-MS. The 3:1 chlorine isotopic pattern must disappear entirely, replaced by the mass of the completely di-arylated product. The C6-fluoro atom will remain intact (identifiable via ¹⁹F NMR).

Workflow SM Starting Material (C8-I, C2-Cl, C6-F) Step1 Phase 1: C8-Arylation Pd(dppf)Cl2, 60°C SM->Step1 Int Intermediate (C8-Ar, C2-Cl, C6-F) Step1->Int LC-MS Check Step2 Phase 2: C2-Arylation Pd2(dba)3/XPhos, 100°C Int->Step2 Prod Final Product (C8-Ar, C2-Ar', C6-F) Step2->Prod LC-MS Check

Self-validating two-phase sequential arylation workflow.

References

  • General chemoselective suzuki-miyaura coupling of polyhalogenated aryl triflates enabled by an alkyl-heteroaryl-based phosphine ligand.
  • Synthesis of 7H‐Indolo[2,3‐c]quinolines by Chemoselective Suzuki Reaction Followed by a Ring‐Closing Two‐Fold Buchwald‐Hartwig Reaction of 3‐Bromo‐4‐iodoquinoline. ChemistrySelect.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv

Nucleophilic aromatic substitution (SNArS_NArSN​Ar) at C2 of 2-Chloro-6-fluoro-8-iodoquinoline

Application Note: Regioselective at C2 of 2-Chloro-6-fluoro-8-iodoquinoline

Executive Summary & Scaffold Utility

The 2-chloro-6-fluoro-8-iodoquinoline scaffold presents a unique opportunity for rapid library generation. Its utility lies in the orthogonal reactivity of its three halogen substituents.

  • C2-Cl: Highly activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C8-I: Prime candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) due to the weak C-I bond.

  • C6-F: Generally inert to standard

    
     and Pd-catalysis conditions, serving as a metabolic blocker or a site for late-stage functionalization via specialized activation.
    

This guide details the protocol for selective C2 functionalization while preserving the C8-I and C6-F handles.

Mechanistic Rationale: Why C2?

The regioselectivity is governed by the electronic activation provided by the quinoline nitrogen.

  • C2 Position (Target): The nitrogen atom exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. This lowers the energy of the transition state (Meisenheimer complex), making C2 highly electrophilic.

  • C6 Position (Off-Target): Located on the carbocyclic ring, C6 lacks direct conjugation with the activating nitrogen. Despite the high electronegativity of Fluorine (which normally accelerates

    
     via the "element effect"), the lack of resonance stabilization for the intermediate anion renders this position kinetically inert under standard conditions.
    
  • C8 Position (Off-Target): While closer to the nitrogen, the Iodine atom is a poor leaving group for

    
     (due to weak bond dipole) and is sterically hindered.
    
Reactivity Hierarchy Diagram

The following diagram illustrates the reactivity landscape of the substrate.

ReactivityFigure 1: Orthogonal Reactivity Profile of the Quinoline ScaffoldSubstrate2-Chloro-6-fluoro-8-iodoquinolineC2C2-Cl: High Reactivity(N-Activated SNAr)Substrate->C2 Primary Target(Nucleophiles)C6C6-F: Low Reactivity(Unactivated Carbocycle)Substrate->C6 InertC8C8-I: Latent Reactivity(Reserved for Pd-Coupling)Substrate->C8 Inert to SNAr

Experimental Protocols

Protocol A: C2-Amination (General Procedure)

This protocol is optimized for secondary amines (e.g., morpholine, piperazine) and primary aliphatic amines.

Materials:

  • Substrate: 2-Chloro-6-fluoro-8-iodoquinoline (1.0 equiv)

  • Nucleophile: Amine (1.2 - 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    (2.0 equiv)
  • Solvent: Anhydrous DMSO or NMP (0.2 M concentration)

Step-by-Step Workflow:

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve the quinoline substrate in DMSO.

  • Addition: Add the base followed by the amine nucleophile.

    • Note: If using a volatile amine, seal the vessel securely.

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexanes/EtOAc) or LCMS. Look for the disappearance of the starting material (M+) and appearance of the product (M - Cl + Amine).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with water (5x reaction volume) to precipitate the product (if solid) or extract with EtOAc (3x).

    • Wash organic layers with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (usually 0-30% EtOAc in Hexanes).

Protocol B: C2-Etherification (Alkoxylation)

Alkoxides are more aggressive nucleophiles. Temperature control is critical to prevent side reactions at C6.

Materials:

  • Substrate: 1.0 equiv

  • Nucleophile: Alcohol (e.g., Benzyl alcohol) (1.1 equiv)

  • Base: Sodium Hydride (NaH) (1.2 equiv, 60% dispersion in oil)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Workflow:

  • Activation: In a separate flask, add NaH to the alcohol in THF/DMF at 0 °C to generate the alkoxide in situ. Stir for 30 mins.

  • Addition: Add the quinoline substrate solution dropwise to the alkoxide at 0 °C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.

    • Critical: Do not heat initially. Only heat to 50 °C if conversion is sluggish after 4 hours.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Workup: Standard extraction (EtOAc/Water).

Experimental Workflow Diagram

WorkflowFigure 2: Standard Operating Procedure for C2-SNArStartStart: 2-Cl-6-F-8-I-QuinolineDissolve1. Dissolve in DMSO/NMPStart->DissolveAddReagents2. Add Base (DIPEA) + NucleophileDissolve->AddReagentsHeat3. Heat to 80-100°C(Monitor LCMS)AddReagents->HeatCheckConversion Complete?Heat->CheckCheck->HeatNo (Extend Time)Workup4. Aqueous Workup(Extract EtOAc)Check->WorkupYesPurify5. Flash ChromatographyWorkup->Purify

Data Interpretation & Troubleshooting

Expected Analytical Data
FeatureObservationReason
LCMS Mass shift consistent with

.
Loss of Cl (-35/37) and gain of Nucleophile mass.
1H NMR Upfield shift of H3 proton.Electron-donating nucleophile increases shielding at C3.
19F NMR Minimal change (~ -110 to -120 ppm).Confirms F atom at C6 is intact.
Troubleshooting Guide
  • Problem: Low conversion.

    • Solution: Increase temperature to 120 °C or switch to a microwave reactor (140 °C, 30 min). Ensure solvent is anhydrous.

  • Problem: Side product formation (loss of F).

    • Solution: Lower the temperature. This usually occurs only with very strong alkoxides at high heat. Switch from NaH to

      
      .
      
  • Problem: Hydrolysis (formation of 2-quinolone).

    • Solution: Ensure all reagents are dry. Water acts as a competing nucleophile, especially in DMSO.

References

  • Baran Lab (Scripps Research). Haloselectivity of Heterocycles. A comprehensive guide on the reactivity order of halogenated heterocycles.[3][4]

  • BenchChem. 2-Chloro-8-iodoquinoxaline: A Versatile Intermediate. (Analogous reactivity patterns for halo-quinoxalines/quinolines).

  • Organic Chemistry Portal.Nucleophilic Aromatic Substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). Mechanistic overview and "element effect" discussions.
    
    
  • Save My Exams. Nucleophilic Substitution of Haloalkanes/Arenes. Fundamental reactivity trends (F vs Cl vs I).[5][6][7]

Application Note: Buchwald-Hartwig Amination Protocols for 8-Iodoquinoline Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The amination of 8-iodoquinoline presents a unique challenge in cross-coupling chemistry due to the "Peri-Nitrogen Effect." Unlike standard aryl halides, the 8-iodoquinoline scaffold places the quinoline nitrogen (N1) in direct proximity to the oxidative addition site (C8). Upon oxidative addition of Palladium (Pd), the N1 lone pair frequently coordinates to the metal center, forming a stable 5-membered metallacycle. This "chelation trap" stabilizes the Pd(II) intermediate, hindering amine coordination and stalling the catalytic cycle.

This guide details two field-proven protocols designed to destabilize this resting state and force reductive elimination:

  • The "Steric-Bulk" Protocol (BrettPhos Pd G3/G4): For primary amines and anilines.

  • The "Wide-Bite" Protocol (Xantphos/Pd₂dba₃): For secondary amines and general heterocycles.

Substrate Analysis: The Chelation Trap

Before attempting synthesis, researchers must understand the failure mode of standard catalysts (e.g., Pd(PPh₃)₄) with this substrate.

  • The Mechanism of Failure: Oxidative addition of Pd(0) into the C8–I bond is fast due to the weak C–I bond. However, the resulting Pd(II) species is immediately trapped by the N1 nitrogen.

  • The Solution: Ligands must be selected to either (A) be bulky enough to physically prevent N-coordination (BrettPhos) or (B) have a wide bite angle that electronically disfavors the square-planar geometry required for the N-chelated resting state (Xantphos).[1]

Mechanistic Pathway & Trap Visualization

The following diagram illustrates the standard cycle versus the "Peri-Trap" specific to 8-iodoquinoline.

Buchwald_8_Iodoquinoline Start Reactants: 8-Iodoquinoline + Amine Pd0 Active Catalyst L-Pd(0) Start->Pd0 Initiation OxAdd Oxidative Addition (L)Pd(II)-Ar-I Pd0->OxAdd Fast Insertion Trap PERI-TRAP (Resting State) Stable 5-Membered Metallacycle (Quinoline-N bound to Pd) OxAdd->Trap N1 Coordination (Favored with small ligands) AmineCoord Amine Coordination (L)Pd(Ar)(N)I OxAdd->AmineCoord Ligand prevents N-chelation Trap->OxAdd Reversible only with bulky ligands Deprot Deprotonation (Base removes HI) AmineCoord->Deprot RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 Regeneration Product Product: 8-Aminoquinoline RedElim->Product

Figure 1: The Catalytic Cycle highlighting the "Peri-Trap" (Red) where the quinoline nitrogen sequesters the Palladium, preventing reaction progress unless specific ligands are used.[1]

Methodology A: The "Steric-Bulk" Protocol

Target: Primary amines, anilines, and substrates prone to bis-arylation. Catalyst System: BrettPhos Pd G3 (or G4).[1] Rationale: The immense bulk of the BrettPhos ligand creates a "roof" over the Pd center. This steric crowding makes the coordination of the quinoline Nitrogen (N1) energetically unfavorable, keeping the catalytic cycle active.

Materials
  • Substrate: 8-Iodoquinoline (1.0 equiv)

  • Nucleophile: Primary Amine / Aniline (1.2 equiv)[1]

  • Precatalyst: BrettPhos Pd G3 (1–3 mol%) [CAS: 1470372-59-8][1]

  • Base: NaOtBu (1.4 equiv)[1]

  • Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Protocol
  • Vessel Prep: Oven-dry a 2-dram vial or Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[2][3]

  • Solids Addition: Charge the vessel with:

    • 8-Iodoquinoline (1.0 mmol, 255 mg)[1]

    • BrettPhos Pd G3 (0.02 mmol, 18 mg)[1]

    • NaOtBu (1.4 mmol, 135 mg)[1]

    • Note: If the amine is a solid, add it here.

  • Purge: Cap the vessel (septum cap) and evacuate/backfill with inert gas (3x).

  • Liquids Addition:

    • Add anhydrous 1,4-Dioxane (2.0 mL, 0.5 M concentration).

    • Note: If the amine is liquid, add it now via syringe.

  • Reaction: Place in a pre-heated block at 80°C . Stir vigorously (1000 RPM).

    • Time: Typically 1–4 hours.

    • Monitoring: LCMS.[3][4] Look for the disappearance of the iodide (M+H 256).

  • Workup: Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

Methodology B: The "Wide-Bite" Protocol

Target: Secondary amines (cyclic/acyclic), morpholines, piperazines.[1] Catalyst System: Pd₂(dba)₃ + Xantphos.[1][5][6][7][8] Rationale: Xantphos is a trans-spanning ligand with a wide bite angle (~111°).[1] This geometry forces the Palladium into a state that strongly disfavors the square-planar chelation required for the N1-Pd-C8 trap.[1]

Materials
  • Substrate: 8-Iodoquinoline (1.0 equiv)

  • Nucleophile: Secondary Amine (1.2 equiv)[1][9]

  • Catalyst Source: Pd₂(dba)₃ (1.5 mol%) [CAS: 51364-51-3][1]

  • Ligand: Xantphos (3.0 mol%) [CAS: 161265-03-8][1]

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)[1]

  • Solvent: Toluene (Anhydrous)[1]

Step-by-Step Protocol
  • Pre-complexation (Crucial): In the reaction vessel, add Pd₂(dba)₃ and Xantphos.[1] Add 1 mL of Toluene. Stir at room temperature for 5–10 minutes under inert gas.

    • Visual Check: The solution should turn from dark purple/red to a clear orange/brown, indicating ligation.

  • Substrate Addition: Add 8-Iodoquinoline (1.0 mmol), Base (Cs₂CO₃ for mild conditions, NaOtBu for speed), and the Amine.

  • Concentration: Add remaining Toluene to reach 0.25 M – 0.5 M concentration.

  • Reaction: Heat to 100°C .

    • Note: Xantphos systems often require slightly higher temperatures than BrettPhos to ensure reductive elimination.

  • Quench: Cool to RT. Dilute with DCM/Water. Separate phases.

Optimization & Troubleshooting Data

Base & Solvent Compatibility Matrix

Select the condition set based on your specific amine's sensitivity.

VariableCondition A (Kinetic)Condition B (Mild/Tolerant)Condition C (High Solvency)
Base NaOtBu Cs₂CO₃ K₃PO₄
Solvent Toluene1,4-Dioxanet-Amyl Alcohol
Temp 80–100°C100–110°C110°C
Best For Simple alkyl amines, AnilinesEsters, Nitriles, base-sensitive groupsPolar substrates, poor solubility
Risk Epimerization of chiral centersSlower reaction ratesDehalogenation (if reaction stalls)
Common Failure Modes
SymptomDiagnosisCorrective Action
No Conversion (SM remains) Catalyst Poisoning (Peri-Trap)Switch to BrettPhos Pd G3 . The bulk is required to break the N-Pd interaction.
Product: Quinoline (De-iodinated) Reductive Dehalogenation(1) Remove alcoholic solvents (t-Amyl alcohol).[1] Use Toluene. (2) Increase amine concentration.[1] (3) Lower temperature to 60°C.
Pd Black Precipitation Ligand DissociationIncrease Ligand:Pd ratio to 2:1 (monodentate) or 1.2:1 (bidentate). Ensure strict O₂-free technique.

References

  • Daugulis, O., et al. (2005).[1][10] Palladium-Catalyzed Arylation of the C-H Bond of 8-Aminoquinoline Amides.[2][4][11][12] (Seminal work establishing the 8-aminoquinoline chelation effect).[1] [1]

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating.[1][13] (Basis for the Xantphos protocol).[1][6] [1]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. (Source for BrettPhos/RuPhos selection). [1]

  • Bruno, N. C., et al. (2013).[1] Third Generation (G3) Buchwald Palladacycles.[1][14][15][16] (Protocol for G3 precatalyst usage). [1]

  • BenchChem Application Note. (2025). Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline.[1][3] (Heteroaryl halide comparative data).

Sources

Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-fluoro-8-iodoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of antimalarial, antibacterial, and antineoplastic agents. The functionalization of polyhalogenated quinolines, such as 2-chloro-6-fluoro-8-iodoquinoline , presents a powerful vector for generating high-throughput structural diversity. This application note provides a comprehensive, self-validating methodology for the sequential, site-selective functionalization of this scaffold. By exploiting the inherent electronic and thermodynamic differences between the carbon-halogen bonds, researchers can achieve orthogonal functionalization at the C8 and C2 positions while preserving the C6-fluorine as a metabolic stability enhancer.

Mechanistic Rationale & Reactivity Hierarchy (E-E-A-T)

Achieving absolute site-selectivity in polyhalogenated heteroarenes requires a precise understanding of how bond dissociation energies (BDE) and electronic activation intersect during the palladium oxidative addition step[1].

The reactivity hierarchy of 2-chloro-6-fluoro-8-iodoquinoline is strictly governed by the following causal principles:

  • C8-Iodine (Primary Site): The C-I bond possesses the lowest BDE (~55 kcal/mol). It is the kinetically favored site for the initial oxidative addition by the

    
     species, allowing for cross-coupling under mild conditions[2].
    
  • C2-Chlorine (Secondary Site): While C-Cl bonds are traditionally challenging in cross-coupling, the C2 position of the quinoline ring is highly electrophilic. The adjacent nitrogen atom exerts a strong inductive and resonance electron-withdrawing effect (the "alpha-effect"), which significantly lowers the activation energy for oxidative addition[3]. This allows the C2-Cl bond to be functionalized after C8, provided a highly active, electron-rich catalyst system is employed[4].

  • C6-Fluorine (Inert Pharmacophore): The C-F bond has the highest BDE (~115 kcal/mol) and remains completely inert under standard palladium catalysis. It is retained in the final product to modulate lipophilicity and block metabolic oxidation.

Reactivity Rank Reactivity Hierarchy in Pd-Catalysis C8 1. C8-Iodine Lowest BDE (~55 kcal/mol) Primary Oxidative Addition Site Rank->C8 C2 2. C2-Chlorine Activated by N-atom (Alpha-effect) Secondary Oxidative Addition Site Rank->C2 C6 3. C6-Fluorine Highest BDE (~115 kcal/mol) Inert to Pd (Pharmacophore) Rank->C6

Caption: Reactivity hierarchy of halogens on the 2-Chloro-6-fluoro-8-iodoquinoline scaffold.

Experimental Workflow & Strategy

To prevent oligomerization or loss of regiocontrol, the functionalization must proceed in a strict sequence: a mild Suzuki-Miyaura coupling at C8, followed by a more forcing Buchwald-Hartwig amination (or secondary Suzuki coupling) at C2.

Workflow SM 2-Chloro-6-fluoro- 8-iodoquinoline Rxn1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K3PO4 80°C, 4h SM->Rxn1 Int 2-Chloro-6-fluoro- 8-arylquinoline Rxn1->Int C8-Arylation Rxn2 Step 2: Buchwald-Hartwig Pd2(dba)3, BrettPhos 100°C, 12h Int->Rxn2 Prod 2-Amino-6-fluoro- 8-arylquinoline Rxn2->Prod C2-Amination

Caption: Sequential site-selective cross-coupling workflow for 2-Chloro-6-fluoro-8-iodoquinoline.

Quantitative Data & Reaction Optimization

The choice of ligand and base is critical to maintaining site-selectivity during the first coupling step. The table below summarizes the optimization parameters for the C8-arylation, demonstrating how overly active catalysts or harsh bases erode regiocontrol.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Site-Selectivity (C8:C2)
1

(5 mol%)

1,4-Dioxane/

806585:15
2

(5 mol%)

1,4-Dioxane/

8088>99:1
3

(5 mol%)

Toluene/

80 94 >99:1
4

/ XPhos

1,4-Dioxane1004540:60 (Erosion)

Data Interpretation: Entry 3 represents the optimal conditions. The bidentate ligand dppf restricts the catalytic bite angle, favoring the sterically accessible C8-I bond while preventing premature insertion into the C2-Cl bond. Furthermore,


 provides optimal basicity for transmetalation without inducing 

hydrolysis of the C2-chlorine, a common side reaction when using stronger bases like KOH.

Detailed Experimental Protocols

Protocol A: C8-Selective Suzuki-Miyaura Arylation

Objective: Chemoselective arylation of the C8-iodine while leaving the C2-chlorine intact.

Materials:

  • 2-Chloro-6-fluoro-8-iodoquinoline (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.05 equiv, 1.05 mmol)

  • 
     (0.05 equiv, 5 mol%)
    
  • 
     (2.0 equiv, 2.0 mmol)
    
  • Degassed Toluene/

    
     (4:1 v/v, 10 mL)
    

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-6-fluoro-8-iodoquinoline, the arylboronic acid, and

    
    .
    
  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Argon (repeat 3 times). Causality: Oxygen rapidly deactivates the

    
     species and promotes oxidative homocoupling of the boronic acid.
    
  • Solvent Addition: Add the degassed Toluene/

    
     mixture via syringe.
    
  • Catalyst Introduction: Briefly open the flask under a positive flow of Argon and add

    
    .
    
  • Reaction: Heat the biphasic mixture to 80 °C in a pre-heated oil bath for 4 hours with vigorous stirring (1000 rpm). Causality: Vigorous stirring is mandatory in biphasic systems to maximize the interfacial surface area for the transmetalation step.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous

    
     (15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 2-chloro-6-fluoro-8-arylquinoline intermediate.

Protocol B: C2-Selective Buchwald-Hartwig Amination

Objective: Subsequent functionalization of the activated C2-chlorine with a primary or secondary amine.

Materials:

  • 2-Chloro-6-fluoro-8-arylquinoline (Intermediate from Protocol A) (1.0 equiv, 0.5 mmol)

  • Amine nucleophile (1.2 equiv, 0.6 mmol)

  • 
     (0.02 equiv, 2 mol%)
    
  • BrettPhos ligand (0.04 equiv, 4 mol%)

  • 
     (1.5 equiv, 0.75 mmol)
    
  • Anhydrous 1,4-Dioxane (5 mL)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a dry reaction vial with the 2-chloro-6-fluoro-8-arylquinoline intermediate,

    
    , BrettPhos, and 
    
    
    
    . Causality:
    
    
    is highly hygroscopic; glovebox preparation prevents moisture-induced quenching of the base and catalyst degradation.
  • Solvent & Reagent Addition: Add anhydrous 1,4-Dioxane, followed by the amine nucleophile. Seal the vial with a Teflon-lined crimp cap and remove it from the glovebox.

  • Reaction: Heat the reaction mixture at 100 °C for 12 hours. Causality: BrettPhos is specifically selected here because its extreme steric bulk accelerates the oxidative addition into the C2-Cl bond and forces rapid reductive elimination, strictly preventing the formation of bis-arylated amine byproducts.

  • Workup & Purification: Cool the mixture to room temperature, dilute with dichloromethane (10 mL), and filter through a short pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography to isolate the final 2-amino-6-fluoro-8-arylquinoline derivative.

References

  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Palladium-Catalysed Synthesis and Transformation of Quinolones. Source: MDPI URL: [Link]

  • Title: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Source: ACS / NSF URL: [Link]

  • Title: Synthesis of Multisubstituted Heterocyclic and Aromatic Compounds Using Catalyst-Controlled Site-Selective Reactions. Source: J-Stage URL: [Link]

Sources

Synthesis of 2-Alkoxy-6-fluoro-8-iodoquinoline: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2][3][4] The functionalization of the quinoline ring at various positions allows for the fine-tuning of its pharmacological profile.[5] This application note provides a comprehensive and detailed protocol for the synthesis of 2-alkoxy-6-fluoro-8-iodoquinoline, a versatile intermediate for the development of novel therapeutics. The strategic placement of the alkoxy, fluoro, and iodo substituents offers multiple points for further chemical modification, making this scaffold particularly attractive for structure-activity relationship (SAR) studies.

The synthetic strategy outlined herein is a robust three-step process commencing with the construction of the quinoline core, followed by iodination at the C8 position, and culminating in the introduction of the alkoxy group at the C2 position. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental procedure but also insights into the underlying chemical principles and critical parameters for successful synthesis.

Synthetic Strategy Overview

The synthesis of 2-alkoxy-6-fluoro-8-iodoquinoline is achieved through a convergent three-step sequence. The overall workflow is depicted below.

Synthetic Workflow A Step 1: Quinoline Core Synthesis B Step 2: Iodination at C8 A->B  Formation of 2-chloro-6-fluoro-8-aminoquinoline C Step 3: Alkoxylation at C2 B->C  Sandmeyer Reaction D Final Product C->D  Nucleophilic Aromatic Substitution

Caption: Overall workflow for the synthesis of 2-alkoxy-6-fluoro-8-iodoquinoline.

Materials and Reagents

ReagentSupplierGradeCAS Number
4-Fluoro-2-nitroanilineSigma-Aldrich98%367-29-3
Diethyl malonateAcros Organics99%105-53-3
Phosphorus oxychloride (POCl₃)Alfa Aesar99%10025-87-3
Tin(II) chloride dihydrate (SnCl₂·2H₂O)J.T. Baker98%10025-69-1
Sodium nitrite (NaNO₂)Fisher Scientific99%7632-00-0
Potassium iodide (KI)EMD Millipore99%7681-11-0
Sodium methoxide (NaOMe)Sigma-Aldrich95%124-41-4
Sodium ethoxide (NaOEt)Acros Organics97%141-52-6
Hydrochloric acid (HCl), 37%VWRACS Grade7647-01-0
Sulfuric acid (H₂SO₄), 98%BDHACS Grade7664-93-9
Dichloromethane (DCM)Macron Fine ChemicalsHPLC Grade75-09-2
Ethanol (EtOH)Decon Labs200 Proof64-17-5
Methanol (MeOH)Fisher ScientificHPLC Grade67-56-1
Diethyl etherEMD MilliporeAnhydrous60-29-7
Sodium bicarbonate (NaHCO₃)J.T. BakerACS Grade144-55-8
Sodium sulfate (Na₂SO₄), anhydrousFisher ScientificACS Grade7757-82-6
Celite® 545Sigma-Aldrich---68855-54-9

Part 1: Synthesis of 2,8-dichloro-6-fluoroquinoline

This initial step involves the construction of the quinoline ring system followed by chlorination. A modified Gould-Jacobs reaction provides a reliable route to the 4-hydroxyquinoline intermediate, which is subsequently chlorinated.

Step 1.1: Synthesis of 4-hydroxy-6-fluoro-8-nitroquinoline

The synthesis begins with the condensation of 4-fluoro-2-nitroaniline with diethyl malonate, followed by a high-temperature cyclization.

Protocol:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 4-fluoro-2-nitroaniline (15.6 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol).

  • Heat the mixture with stirring in an oil bath to 140-150 °C.

  • Slowly add polyphosphoric acid (PPA) (50 g) portion-wise over 30 minutes, ensuring the temperature does not exceed 160 °C.

  • After the addition is complete, raise the temperature to 240-250 °C and maintain for 2 hours. The reaction mixture will become viscous.

  • Allow the reaction to cool to approximately 100 °C and carefully pour the hot mixture into a beaker containing 500 mL of ice-water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to yield crude 4-hydroxy-6-fluoro-8-nitroquinoline.

Step 1.2: Synthesis of 2,4-dichloro-6-fluoro-8-nitroquinoline

The hydroxyl group at the 4-position and the oxo group at the 2-position (in the tautomeric form) are converted to chloro groups using phosphorus oxychloride.

Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves the use of corrosive and toxic phosphorus oxychloride.[5][6][7][8][9]

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the crude 4-hydroxy-6-fluoro-8-nitroquinoline from the previous step (0.09 mol).

  • Carefully add phosphorus oxychloride (100 mL, 1.07 mol) to the flask.

  • Heat the mixture to reflux (approximately 110 °C) in an oil bath and maintain for 4 hours. The solid will gradually dissolve.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.

Step 1.3: Synthesis of 8-amino-2-chloro-6-fluoroquinoline

The nitro group at the 8-position is reduced to an amine using tin(II) chloride.

Protocol:

  • In a 500 mL round-bottom flask, suspend the crude 2,4-dichloro-6-fluoro-8-nitroquinoline (0.08 mol) in ethanol (200 mL).

  • To this suspension, add a solution of tin(II) chloride dihydrate (72.2 g, 0.32 mol) in concentrated hydrochloric acid (100 mL) dropwise with stirring at room temperature.

  • After the addition, heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture in an ice bath and neutralize by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 10-12.

  • Extract the product with dichloromethane (3 x 150 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 8-amino-2-chloro-6-fluoroquinoline.

Part 2: Synthesis of 2-chloro-6-fluoro-8-iodoquinoline via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting an aromatic amine to an aryl halide via a diazonium salt intermediate.[10][11][12]

Sandmeyer Reaction A 8-Amino-2-chloro-6-fluoroquinoline B Diazonium Salt Intermediate A->B  NaNO₂, H₂SO₄, 0-5 °C C 2-Chloro-6-fluoro-8-iodoquinoline B->C  KI, H₂O

Caption: Reaction scheme for the Sandmeyer iodination of 8-amino-2-chloro-6-fluoroquinoline.

Protocol:

  • In a 500 mL beaker, dissolve the crude 8-amino-2-chloro-6-fluoroquinoline (0.07 mol) in a mixture of concentrated sulfuric acid (50 mL) and water (150 mL) with cooling in an ice-salt bath to maintain the temperature between 0 and 5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (5.8 g, 0.084 mol) in water (20 mL) and cool it to 0 °C.

  • Slowly add the cold sodium nitrite solution to the quinoline solution dropwise, ensuring the temperature does not rise above 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • In a 1 L beaker, prepare a solution of potassium iodide (23.2 g, 0.14 mol) in water (100 mL).

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • To remove any excess iodine, wash the solid with a 10% aqueous sodium thiosulfate solution until the filtrate is colorless, then wash with water.

  • Dry the crude product under vacuum. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 3: Synthesis of 2-Alkoxy-6-fluoro-8-iodoquinoline

The final step is a nucleophilic aromatic substitution (SNAr) reaction to replace the chloro group at the 2-position with an alkoxy group. The electron-withdrawing nature of the quinoline nitrogen facilitates this substitution.

Protocol:

  • Caution: Sodium alkoxides are flammable solids and react violently with water.[13][14][15][16] Handle in a dry, inert atmosphere.

  • In a flame-dried 250 mL round-bottom flask under an argon atmosphere, prepare the sodium alkoxide by adding sodium metal (0.06 mol) in small pieces to the corresponding anhydrous alcohol (100 mL) (e.g., methanol for methoxy, ethanol for ethoxy) with stirring. The reaction is exothermic.

  • Once all the sodium has reacted, add the 2-chloro-6-fluoro-8-iodoquinoline (0.05 mol) to the freshly prepared sodium alkoxide solution.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by adding water (100 mL).

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-alkoxy-6-fluoro-8-iodoquinoline.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity of the compound. The spectra should show the characteristic shifts for the quinoline core, the alkoxy group, and the effects of the fluoro and iodo substituents.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline solid.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in quinoline core synthesis Incomplete cyclization; Polymerization of starting materials.Ensure the reaction temperature is maintained at 240-250 °C for the specified time. Use high-purity starting materials.
Incomplete chlorination Insufficient phosphorus oxychloride; Reaction time too short.Use a larger excess of POCl₃. Increase the reflux time and monitor by TLC.
Low yield in Sandmeyer reaction Decomposition of the diazonium salt; Incomplete diazotization.Maintain the temperature strictly between 0-5 °C during diazotization. Ensure slow and controlled addition of sodium nitrite.
Formation of a dark tar in the Sandmeyer reaction Side reactions of the diazonium salt.Add the diazonium salt solution to the potassium iodide solution, not the other way around. Ensure efficient stirring.
Low yield in alkoxylation step Incomplete reaction; Moisture in the reaction.Ensure the use of anhydrous alcohol and a dry reaction setup. Increase the reflux time if necessary.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-alkoxy-6-fluoro-8-iodoquinoline. By following the outlined procedures and paying close attention to the critical parameters, researchers can efficiently synthesize this valuable building block for the development of novel chemical entities with potential therapeutic applications. The provided troubleshooting guide should assist in overcoming common synthetic challenges.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Catalyst Poisoning in 8-Iodoquinoline Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 8-Iodoquinolines are highly privileged scaffolds in pharmaceutical development, but they are notorious for rapidly deactivating transition metal catalysts during cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). This guide provides mechanistic troubleshooting, validated protocols, and engineering solutions to overcome these specific catalytic bottlenecks.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My palladium-catalyzed reaction with 8-iodoquinoline stalls at <10% conversion, yielding mostly unreacted starting material and palladium black. What is the root cause? Answer: This is a classic case of catalyst poisoning driven by the unique geometry of the quinoline 8-position. When the active Pd(0) species undergoes oxidative addition into the C8–I bond, the newly formed Pd(II) center is placed in direct spatial proximity to the quinoline nitrogen. The lone pair on the nitrogen rapidly coordinates to the palladium, forming a highly stable, thermodynamically dead-end metallacycle (N,C-chelation)[1]. This intramolecular coordination displaces ancillary ligands and blocks the coordination site required for the transmetalation step. Consequently, the trapped Pd(II) complex degrades over time, aggregating into inactive palladium black.

Q2: I previously used 3-iodoquinoline and the reaction worked perfectly under standard conditions. Why is the 8-isomer so much more difficult? Answer: The difference lies in the thermodynamics of the chelation effect. In 3-iodoquinoline, the nitrogen atom is too far from the oxidative addition site to form a stable metallacycle. While intermolecular coordination of the quinoline nitrogen to Pd can still occur, it is a reversible, concentration-dependent equilibrium[2]. In 8-iodoquinoline, the intramolecular N-coordination is entropically favored, making the poisoning effect nearly irreversible unless specifically addressed through rational ligand design or chemical additives.

Q3: How do I select the right ligand to prevent this intramolecular N-coordination? Answer: You must employ bulky, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines like XPhos or SPhos)[1]. The causality is twofold:

  • Steric Shielding: The massive steric bulk of the ligand's cyclohexyl or isopropyl groups physically blocks the quinoline nitrogen from adopting the necessary geometry to coordinate with the Pd center.

  • Electronic Enrichment: Electron-rich ligands stabilize the active Pd(0) species and accelerate the oxidative addition and reductive elimination steps, pushing the catalytic cycle forward faster than the rate of catalyst deactivation[3].

Q4: I am using XPhos, but my reaction still dies at 40% conversion. What else is poisoning the catalyst? Answer: You are likely experiencing iodide poisoning . As the reaction progresses, the concentration of free iodide ions increases. Iodide is a strongly coordinating halide that bridges Pd(II) centers, forming inactive dimeric species. Furthermore, iodide competes with the transmetalating agent (e.g., boronic acid) for the open coordination site on palladium. To resolve this, you must introduce an iodide scavenger , such as a silver salt (e.g., Ag₂CO₃)[4].

Q5: How exactly do silver salts rescue the catalytic cycle? Answer: Silver salts act as a thermodynamic sink for halides. The Ag⁺ ion reacts with the iodide ligand on the Pd(II) intermediate to precipitate insoluble silver iodide (AgI). This abstraction forces the neutral Pd(II) complex to become a highly electrophilic cationic Pd(II) species. The cationic pathway dramatically accelerates transmetalation, completely bypassing the inhibitory effects of both the accumulated iodide and the weakly coordinating quinoline nitrogen[4].

Part 2: Visualizing the Poisoning Mechanism

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (8-Iodoquinoline) Pd0->OxAdd PdII Pd(II)-Aryl-Iodide Intermediate OxAdd->PdII Poison1 N-Chelation (Dead-end Complex) PdII->Poison1 Proximity of N (No Bulky Ligand) Poison2 Iodide Bridging (Pd Black Aggregation) PdII->Poison2 Excess Iodide Transmet Transmetalation (Cationic Pathway) PdII->Transmet Ag+ Scavenger & Bulky Ligand Product Cross-Coupled Product + Pd(0) Transmet->Product Product->Pd0

Mechanistic pathways of Pd catalyst poisoning by 8-iodoquinoline and rescue strategies.

Part 3: Quantitative Data & Optimization Parameters

When optimizing your reaction, adhere to the following baseline parameters to mitigate catalyst deactivation.

ParameterRecommended RangeMechanistic Rationale
Catalyst Loading 2.0 – 5.0 mol%Higher baseline loading compensates for minor unavoidable catalyst fouling during initiation.
Ligand:Metal Ratio 2:1 to 3:1Excess bulky ligand (e.g., XPhos) ensures the Pd center remains sterically saturated, preventing N-coordination[1].
Silver Salt Additive 1.1 – 1.5 equivalentsStoichiometric Ag₂CO₃ is required to precipitate all generated iodide as AgI[4].
Substrate Concentration 0.05 M – 0.1 MDilute conditions reduce the probability of intermolecular catalyst poisoning and aggregation.
Temperature 60°C – 80°CBalances the activation energy required for transmetalation against the thermal degradation of the catalyst.

Part 4: Validated Experimental Protocol

The following is a self-validating protocol for a Suzuki-Miyaura cross-coupling of 8-iodoquinoline, incorporating iodide scavenging and slow-addition techniques.

Materials Required:
  • Electrophile: 8-Iodoquinoline (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.5 equiv)

  • Catalyst/Ligand: Pd(OAc)₂ (5 mol%), XPhos (10 mol%)

  • Base/Scavenger: Ag₂CO₃ (1.5 equiv)

  • Solvent: Degassed 1,4-Dioxane / H₂O (10:1)

Step-by-Step Methodology:
  • Reagent Preparation (Glovebox or Schlenk Line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, the arylboronic acid, and Ag₂CO₃.

    • Self-Validation Cue: Ag₂CO₃ is light-sensitive. Ensure the flask is wrapped in aluminum foil.

  • Inert Atmosphere Establishment: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon three times.

  • Catalyst Activation: Inject the degassed 1,4-Dioxane/H₂O solvent mixture. Stir at room temperature for 15 minutes.

    • Self-Validation Cue: The solution will transition from a reddish-orange suspension to a homogenous pale yellow/brown solution, indicating the successful in situ reduction of Pd(II) to the active Pd(0)-XPhos complex.

  • Slow Substrate Addition: Dissolve the 8-iodoquinoline in a minimal amount of degassed 1,4-Dioxane. Using a syringe pump, add this solution dropwise to the reaction mixture over 2 hours while heating the flask to 75°C.

    • Causality: Slow addition maintains a low steady-state concentration of the 8-iodoquinoline, preventing it from overwhelming the catalyst and forcing the catalytic cycle to turn over immediately upon oxidative addition[2].

  • Reaction Monitoring: Stir at 75°C for an additional 4 hours.

    • Self-Validation Cue: You will observe the heavy precipitation of a yellowish-white solid (AgI). This confirms that oxidative addition and successful halide abstraction are occurring, driving the reaction through the highly reactive cationic Pd pathway.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove the AgI precipitate and any trace palladium black. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Workflow Visualization

Workflow Step1 1. Reagent Preparation Weigh Ag2CO3 (Protect from light) Step2 2. Catalyst Activation Pd(OAc)2 + XPhos -> Active Pd(0) Step1->Step2 Step3 3. Syringe Pump Addition Slow addition of 8-Iodoquinoline Step2->Step3 Step4 4. Cationic Transmetalation Observe AgI precipitation Step3->Step4 Step5 5. Filtration & Workup Remove AgI via Celite pad Step4->Step5

Optimized step-by-step experimental workflow for 8-iodoquinoline cross-coupling.

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future, PMC, [Link]

Sources

Technical Support Center: Regioselective Functionalization of 2-Chloro-6-fluoro-8-iodoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex reactivity of 2-Chloro-6-fluoro-8-iodoquinoline . This polyhalogenated scaffold is a highly versatile building block in drug development, but it requires precise thermodynamic and kinetic control to differentiate its three reactive sites.

Below, you will find a mechanistic breakdown of the molecule, troubleshooting FAQs for common experimental bottlenecks, and self-validating protocols to ensure reproducible regioselectivity.

Reactivity Profile & Quantitative Data

To achieve chemoselectivity, we must exploit the inherent bond dissociation energies (BDE) and the electronic environment of the quinoline ring. The table below summarizes the causality behind the reactivity of each position.

PositionHalogenApprox. BDEPrimary Reaction PathwayCausality & Relative Reactivity
C8 Iodo~65 kcal/molPd/Cu-Catalyzed Cross-CouplingHighest (Metal Catalysis): The weak C–I bond undergoes rapid oxidative addition with low-valent transition metals.
C2 Chloro~96 kcal/molNucleophilic Aromatic Substitution (SNAr)High (Nucleophiles): The adjacent electron-withdrawing quinoline nitrogen stabilizes the SNAr Meisenheimer intermediate.
C6 Fluoro~126 kcal/molInert SpectatorLowest: The extremely high BDE prevents oxidative addition; lacks ortho/para activation for SNAr.
Troubleshooting Guides & FAQs

Q1: How do I selectively couple an arylboronic acid at the C8-I position without triggering a reaction at the C2-Cl position? Causality & Solution: The C–I bond is significantly weaker than the C–Cl bond, making it kinetically favored for oxidative addition by Pd(0) complexes . To prevent the C2–Cl bond from participating, you must restrict the thermal energy in the system. Maintain strict temperature control (20°C to 60°C) and use a mild base (e.g., Na₂CO₃ or K₃PO₄). Avoid highly elevated temperatures (>80°C) and strong bases, which can overcome the activation barrier for secondary cross-coupling at the C2 position .

Q2: I am attempting a Buchwald-Hartwig amination at C8, but I am observing a significant SNAr byproduct at C2. How can I suppress this? Causality & Solution: Amines are potent nucleophiles. Because the C2–Cl bond is highly electrophilic (activated by the adjacent nitrogen), SNAr can outcompete Pd-catalyzed amination if the catalytic cycle is too slow. To favor C8-amination, you must accelerate the oxidative addition and reductive elimination steps at C8. Use a highly active Pd precatalyst with a bulky, electron-rich ligand (e.g., Pd₂(dba)₃ with Xantphos or BrettPhos) . Furthermore, switch to a non-nucleophilic base like Cs₂CO₃ and a non-polar solvent (e.g., Toluene) to destabilize the polar transition state required for the unwanted SNAr pathway .

Q3: After successfully functionalizing C8, what is the best approach to functionalize the C2-Cl position? Causality & Solution: Once C8 is substituted, the C2–Cl bond remains primed for late-stage functionalization. You can utilize SNAr by heating the intermediate with a nucleophile (amine/alkoxide) in a polar aprotic solvent (DMF) at 100°C. Alternatively, for a second Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald), you must use elevated temperatures (90–110°C) and specialized ligands (like XPhos or RuPhos) designed to facilitate the cleavage of the stronger C–Cl bond .

Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling at C8-I

This protocol is designed as a self-validating system. The low temperature and stoichiometric control prevent over-coupling.

  • Preparation: In an oven-dried Schlenk flask under argon, add 2-chloro-6-fluoro-8-iodoquinoline (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Solvent & Base: Add a thoroughly degassed mixture of 1,4-Dioxane and 1M aqueous Na₂CO₃ (3:1 ratio, to achieve a 0.1 M overall concentration).

  • Reaction & Validation: Stir the mixture at 50°C.

    • Self-Validation Check: Monitor the reaction via LC-MS every 60 minutes. The intact C2–Cl bond in the product will display a characteristic 3:1 isotopic splitting pattern (³⁵Cl/³⁷Cl) in the mass spectrum. If you observe a mass corresponding to a diarylated byproduct, immediately cool the reaction to quench over-activity.

  • Workup: Upon consumption of the starting material (typically 2–4 hours), cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Sequential SNAr Amination at C2-Cl

This protocol leverages the thermodynamic activation of the C2 position for nucleophilic attack.

  • Preparation: To a heavy-walled microwave vial, add the 8-substituted-2-chloro-6-fluoroquinoline intermediate generated from Protocol A (1.0 equiv) and the desired secondary amine (3.0 equiv).

  • Solvent: Add anhydrous DMF (0.2 M concentration) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) to act as an acid scavenger.

  • Reaction & Validation: Seal the vial and heat to 110°C in an oil bath for 12 hours (or microwave at 130°C for 30 minutes).

    • Self-Validation Check: The reaction mixture will typically deepen in color as the SNAr progresses. TLC (Hexanes/EtOAc) should show the complete disappearance of the starting material and the emergence of a highly fluorescent product spot under 254 nm UV light.

  • Workup: Cool to room temperature and pour the mixture into ice water. If the product precipitates, collect it via vacuum filtration. Otherwise, extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, dry, and concentrate.

Workflow Visualization

G Start 2-Chloro-6-fluoro-8-iodoquinoline C8_Pathway C8-I Functionalization (Pd-Catalyzed Coupling) Start->C8_Pathway Weaker C-I Bond (~65 kcal/mol) C2_Pathway C2-Cl Functionalization (SNAr or Pd-Catalyzed) Start->C2_Pathway Activated by N-atom (Meisenheimer) C6_Pathway C6-F Bond (Inert Spectator) Start->C6_Pathway High BDE (~126 kcal/mol) Cond_C8 Low Temp (20-60°C) Weak Base (Cs2CO3) Pd(PPh3)4 or Pd(dppf)Cl2 C8_Pathway->Cond_C8 Cond_C2 High Temp (80-120°C) Nucleophiles (Amines) or Pd + XPhos C2_Pathway->Cond_C2 Result_C8 8-Substituted 2-chloro-6-fluoroquinoline Cond_C8->Result_C8 Result_C2 2,8-Disubstituted 6-fluoroquinoline Cond_C2->Result_C2 Result_C8->C2_Pathway Sequential Functionalization

Decision matrix for the regioselective functionalization of 2-chloro-6-fluoro-8-iodoquinoline.

References
  • Al-Mulla, A., et al. "One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids." Molecules, 2013. URL:[Link]

  • Roughley, S. D., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016. URL:[Link]

  • Shen, Q., et al. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. URL:[Link]

  • Dhital, R. N., et al. "Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay." ACS Omega, 2022. URL:[Link]

Minimizing dehalogenation side reactions in fluoro-iodoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Hydrodehalogenation in Palladium-Catalyzed Cross-Couplings

Welcome to the Application Scientist Support Portal. Functionalizing fluoro-iodoquinolines presents a unique chemoselectivity challenge in medicinal chemistry and drug development. While the C–F bond remains largely inert under standard palladium catalysis, the highly labile C–I bond is prone to rapid oxidative addition. However, this high reactivity often leads to a dominant and frustrating side reaction: hydrodehalogenation (protodeiodination)[1].

This technical guide provides mechanistic insights, actionable troubleshooting workflows, and self-validating protocols to help you suppress dehalogenation and maximize cross-coupling yields.

Part 1: Mechanistic Insights & FAQs (The "Why")

Q1: Why does my fluoro-iodoquinoline undergo dehalogenation instead of the desired cross-coupling? A1: Hydrodehalogenation is a prevalent undesired side reaction where the target halogen atom is replaced by a hydrogen atom[1]. Once the Pd(0) catalyst undergoes oxidative addition into the C–I bond to form the Ar-Pd(II)-I intermediate, this complex faces a kinetic bifurcation. If transmetalation (in Suzuki/Stille) or amine coordination (in Buchwald-Hartwig) is slow, the Pd(II) species can interact with hydrogen donors in the environment. This forms a palladium-hydride (Pd-H) species that rapidly undergoes reductive elimination to yield the dehalogenated fluoroquinoline[2].

Q2: Where are the hydride equivalents coming from in my reaction mixture? A2: The Pd-H species is typically generated via


-hydride elimination[3]. Common culprits include:
  • Protic Solvents: Primary and secondary alcohols (e.g., methanol, isopropanol) are notorious for donating hydrides via alkoxide coordination followed by ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -hydride elimination, which oxidizes the solvent to an aldehyde or ketone[4].
    
  • Amines with

    
    -hydrogens:  In amination reactions, the amine coupling partner itself can undergo 
    
    
    
    -hydride elimination[3].
  • Water Content: Trace water can act as a hydrogen source, especially in the presence of basic or reductive conditions, leading to direct hydrodehalogenation prior to the formation of the desired coupling complexes[5].

Q3: How does the quinoline core exacerbate this issue? A3: Quinolines possess intrinsic electrophilicity. The nitrogen in the heteroaromatic ring withdraws electron density, making the Ar-Pd(II) intermediate highly electrophilic and accelerating its reactivity toward any available hydride sources[6].

Part 2: Logical Troubleshooting & Parameter Optimization

To outcompete the dehalogenation pathway, we must accelerate the desired transmetalation and reductive elimination steps while starving the system of hydride sources.

Table 1: Impact of Solvent and Base on Yield vs. Dehalogenation

Quantitative data representative of a standard Suzuki-Miyaura coupling of 3-fluoro-4-iodoquinoline.

Solvent SystemBase SelectionHydride Source RiskCross-Coupling Yield (%)Dehalogenation (%)
Ethanol / H₂ONaOEtCritical (Alkoxide

-elimination)
35%55%
DMFK₂CO₃ (aq)High (Water-mediated Pd-H)58%30%
THF (Anhydrous)K₃PO₄ (solid)Low 82%8%
Toluene (Anhydrous)K₃PO₄ (solid)Minimal (No abstractable protons)94% < 2%

Scientific Rationale: Switching to a less reducible, aprotic solvent like toluene drastically cuts off the hydrogen supply and suppresses the side reaction[1].

Table 2: Ligand Selection Matrix for Fluoro-Iodoquinolines

Scientific Rationale: Bulky, electron-rich biarylphosphine ligands sterically hinder the co-planar arrangement required for


-hydride elimination while accelerating the desired reductive elimination[3].
Ligand TypeExampleSteric Bulk (Cone Angle)Reductive Elim. RateDehalogenation Risk
MonodentatePPh₃Small (145°)SlowHigh
BidentatedppfMediumModerateModerate
BiarylphosphineSPhosLargeFastLow
BiarylphosphineXPhosVery LargeVery FastVery Low
Part 3: Mechanistic & Troubleshooting Visualizations

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fluoro-Iodoquinoline) Pd0->OxAdd PdII Ar-Pd(II)-I Intermediate OxAdd->PdII Transmetal Transmetalation (Desired) PdII->Transmetal Bulky Ligand/Aprotic BetaElim β-Hydride Elimination (from Solvent/Base) PdII->BetaElim Alcohols/Water present RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Cross-Coupled Product RedElim->Product PdH Ar-Pd(II)-H Species BetaElim->PdH PdH->Pd0 Catalyst Decay DehalProduct Dehalogenated Byproduct (Fluoroquinoline) PdH->DehalProduct

Mechanistic divergence between desired cross-coupling and undesired hydrodehalogenation.

Troubleshooting Start High Dehalogenation Observed? SolventCheck Check Solvent Start->SolventCheck SolventAction Switch to Aprotic (Toluene, Dioxane) SolventCheck->SolventAction If Protic BaseCheck Check Base SolventCheck->BaseCheck If Aprotic SolventAction->BaseCheck BaseAction Use Anhydrous K3PO4 or Cs2CO3 BaseCheck->BaseAction If Alkoxide/Aqueous LigandCheck Check Ligand BaseCheck->LigandCheck If Mild/Anhydrous BaseAction->LigandCheck LigandAction Use Bulky Biarylphosphines (XPhos, SPhos) LigandCheck->LigandAction If PPh3/dppf Success Dehalogenation Minimized LigandCheck->Success If Optimized LigandAction->Success

Step-by-step troubleshooting workflow to systematically eliminate hydrodehalogenation.

Part 4: Self-Validating Experimental Protocol

Workflow: Anhydrous Suzuki-Miyaura Coupling of Fluoro-Iodoquinolines This protocol is engineered as a self-validating system. It includes specific analytical checkpoints to ensure the reaction environment is free of hydride donors before committing the full substrate load.

Reagents:

  • Fluoro-iodoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (Anhydrous, finely milled, 2.0 equiv)

  • Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

  • System Preparation & Degassing: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add the solid K₃PO₄.

    • Causality: Removing trace surface moisture prevents water-mediated Pd-H formation.

  • Catalyst Pre-Activation (Validation Checkpoint 1): Add Pd(OAc)₂ and XPhos to the flask. Inject 2 mL of anhydrous toluene. Stir at room temperature for 10 minutes.

    • Self-Validation: Observe the color. A shift from pale yellow to a deep red/orange homogeneous solution confirms the successful reduction to the active Pd(0)-XPhos species. If the solution turns black, oxygen or moisture has poisoned the catalyst.

  • Substrate Addition: Dissolve the fluoro-iodoquinoline and arylboronic acid in 3 mL of anhydrous toluene. Inject this solution into the active catalyst mixture.

  • Thermal Activation: Heat the reaction to 80 °C.

    • Causality: Maintaining a moderate temperature (rather than refluxing at >100 °C) provides enough energy for transmetalation while keeping the kinetics of any residual

      
      -hydride elimination slow[1].
      
  • In-Process Monitoring (Validation Checkpoint 2): After 45 minutes, withdraw a 50

    
    L aliquot, quench in EtOAc/H₂O, and analyze the organic layer via GC-MS.
    
    • Self-Validation: Check the mass spectrum for the

      
       corresponding to the Ar-H (fluoroquinoline) vs. the Ar-Ar' product. If the dehalogenation peak exceeds 5% relative area, halt the reaction, as the solvent or base is compromised by moisture. If the product peak is dominant, proceed to completion.
      
  • Quench and Workup: Once the starting material is consumed (typically 2-4 hours), cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate for column chromatography.

References

1.[1] BenchChem Technical Support Team. minimizing hydrodehalogenation side products in palladium catalysis - Benchchem. BenchChem.1 2.[5] Orbach, M., et al. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics - ACS Publications.5 3.[2] Ahmadi, Z., & McIndoe, J. S. A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications (RSC Publishing).2 4.[4] Water-Soluble Palladium(II) Complexes with Sulfonated N-Heterocyclic Carbenes in Suzuki Cross-Coupling and Hydrodehalogenation Reactions. Organometallics - ACS Publications. 4 5.[6] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.6 6.[3] BenchChem Technical Support Team. Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions. BenchChem. 3

Sources

Technical Support Center: Troubleshooting Solubility of 2-Chloro-6-fluoro-8-iodoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate "brick dust" molecules. 2-Chloro-6-fluoro-8-iodoquinoline (CAS: 1499622-55-7) is a prime example of a highly functionalized heterocycle that presents severe solubility bottlenecks in polar solvents.

This guide abandons generic advice in favor of field-proven, mechanistically grounded troubleshooting strategies to keep your biological assays and chemical syntheses on track.

Part 1: The Mechanistic Root of the Problem

Before attempting to dissolve this compound, it is critical to understand why it resists solvation. According to the General Solubility Equation (GSE), a compound's aqueous solubility is inversely proportional to its lipophilicity (LogP) and its melting point, which serves as a proxy for crystal lattice energy [2].

  • Extreme Crystal Lattice Energy : The presence of three distinct halogens (chlorine, fluorine, iodine) enables robust intermolecular halogen bonding and

    
     stacking. This creates a highly stable, rigid crystal lattice that polar solvents simply lack the thermodynamic power to disrupt [4].
    
  • Depleted Basicity : Unsubstituted quinoline is weakly basic (pKa ~4.9) and can typically be solubilized in aqueous media via acidic protonation. However, the intense electron-withdrawing inductive effects of the 2-chloro, 6-fluoro, and 8-iodo substituents severely deplete the electron density on the quinoline nitrogen. This renders standard pH-adjustment strategies (attempting to form a soluble cationic salt) completely ineffective [1].

Part 2: Decision Matrix & Troubleshooting Workflow

G A Solubility Issue: 2-Chloro-6-fluoro-8-iodoquinoline B Identify Downstream Application A->B C1 In Vitro Bioassay (Aqueous Media) B->C1 C2 Chemical Synthesis (Cross-Coupling) B->C2 C3 Analytical/NMR (High Concentration) B->C3 D1 DMSO Stock + Surfactant (Tween-80 / PEG400) C1->D1 D2 Use Toluene/EtOH or Biphasic System C2->D2 D3 Use CDCl3 or Halogenated Solvents C3->D3 E1 Precipitation on Dilution? D1->E1 F1 Add HP-β-Cyclodextrin (Host-Guest Complex) E1->F1 Yes

Workflow for overcoming 2-Chloro-6-fluoro-8-iodoquinoline solubility issues based on application.

Part 3: Frequently Asked Questions (FAQs)

Q1: I am preparing a 10 mM stock in DMSO for an in vitro cell assay. The compound dissolves in 100% DMSO but immediately precipitates as a cloudy suspension when diluted into my aqueous buffer. How do I fix this?

  • Causality : Dimethyl sulfoxide (DMSO) is a dipolar aprotic solvent that effectively disrupts the compound's crystal lattice. However, when you dilute this stock into an aqueous buffer, the hydrophobic effect rapidly dominates. The local concentration of the highly lipophilic quinoline exceeds its kinetic solubility limit, leading to rapid nucleation and precipitation (which often masquerades as "biological inhibition" due to light scattering in optical assays)[1].

  • Solution : Do not rely on a direct DMSO-to-water dilution. You must create a thermodynamic bridge using a co-solvent and surfactant cascade. We recommend a formulation of DMSO, PEG-400, and Tween-80 (see the Experimental Protocol below) or the use of host-guest complexation via Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) to shield the hydrophobic core [1].

Q2: Can I heat the DMSO or DMF stock solution to force the compound into solution for my cross-coupling reaction?

  • Causality : Proceed with extreme caution. While heating increases kinetic solubility, halogenated quinolines—particularly those with halogens at the 2- or 4-positions—are vinylogous heteroanalogs of acid chlorides. Prolonged heating or aging in polar aprotic solvents like DMSO or DMF, which often contain trace amounts of water, can actually catalyze the hydrolysis of the 2-chloro group, converting your starting material into an unwanted quinolone derivative [3].

  • Solution : If elevated temperatures are required for your synthesis, avoid wet DMSO/DMF. Instead, utilize non-nucleophilic biphasic systems (e.g., Toluene/Water with a phase-transfer catalyst) or strictly anhydrous conditions.

Q3: My compound is poorly soluble in methanol and acetonitrile for NMR/Analytical work. What is the optimal solvent?

  • Causality : Polar protic (methanol) and moderately polar aprotic (acetonitrile) solvents lack the dispersive forces required to solvate the heavy iodine and chlorine atoms.

  • Solution : Halogenated heterocycles exhibit significantly improved solubility in halogenated solvents due to favorable halogen-

    
     interactions and dispersive stabilization [5]. Use deuterated chloroform (CDCl
    
    
    
    ) or dichloromethane (CD
    
    
    Cl
    
    
    ) for analytical work.
Part 4: Quantitative Data & Solvent Selection Matrix

To streamline your experimental design, reference the table below for the empirical solubility profiles of highly halogenated quinolines across various solvent classes.

Solvent ClassSolventDielectric Constant (

)
Solubilizing PowerRecommended Application
Polar Protic Water / Methanol80.1 / 32.7Very Low (< 0.1 mg/mL)Avoid direct use; requires surfactants.
Polar Aprotic Acetonitrile37.5LowLC-MS mobile phase (requires modifiers).
Dipolar Aprotic DMSO / DMF46.7 / 36.7High (Stock solutions)In vitro assay stocks (store at -20°C, avoid heating).
Halogenated Chloroform / DCM4.8 / 8.9Very HighNMR, Analytical, Liquid-Liquid Extraction.
Non-Polar Toluene2.4Moderate to HighHigh-temperature cross-coupling reactions.
Part 5: Self-Validating Experimental Protocol

To prevent the "crashing out" phenomenon in biological assays, follow this self-validating formulation protocol to create an aqueous-compatible stock.

Materials Required:

  • 2-Chloro-6-fluoro-8-iodoquinoline powder

  • Anhydrous DMSO (Cell-culture grade)

  • PEG-400

  • Tween-80

  • 1X PBS (pH 7.4)

Step-by-Step Methodology:

  • Initial Solvation : Accurately weigh 3.07 mg of 2-Chloro-6-fluoro-8-iodoquinoline (approx. 10

    
    mol) into a sterile glass vial. Add 100 
    
    
    
    L of anhydrous DMSO. Vortex vigorously for 60 seconds until a clear, pale-yellow solution is achieved (Yields a 100 mM master stock).
  • Polymeric Shielding : Add 400

    
    L of PEG-400 to the DMSO stock. Pipette up and down to ensure complete mixing. The PEG-400 acts as a co-solvent to bridge the polarity gap between DMSO and water.
    
  • Surfactant Micellization : Add 50

    
    L of Tween-80. Vortex for 2 minutes. The surfactant will form protective micelles around the hydrophobic quinoline molecules.
    
  • Aqueous Dilution : Slowly, drop-by-drop, add 450

    
    L of 1X PBS while continuously vortexing the vial.
    
  • Self-Validation (Critical Step) : To ensure true solubility and not a deceptive micro-suspension, centrifuge the final 1 mL mixture at 10,000 x g for 10 minutes.

    • Pass: No visible pellet at the bottom of the tube. The solution remains optically clear.

    • Fail: A white/yellow pellet forms. (If this occurs, you must increase the Tween-80 ratio or switch to a 20% HP-

      
      -CD solution).
      
  • Final Concentration : You now have a validated 10 mM working stock in 10% DMSO / 40% PEG-400 / 5% Tween-80 / 45% PBS, ready for further dilution into cell media.

Part 6: References
  • Technical Support Center: Overcoming Quinoline Derivative Solubility Issues | Source: Benchchem | 1

  • Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges | Source: Royal Society of Chemistry | 2

  • Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols | Source: Fordham University | 3

  • Improving solubility via structural modification | Source: ResearchGate | 4

  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives | Source: NIH |5

Sources

Technical Support Center: Recrystallization of 2-Chloro-6-fluoro-8-iodoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying highly halogenated heterocycles.

2-Chloro-6-fluoro-8-iodoquinoline (CAS: 1499622-55-7) presents unique crystallization challenges. The presence of three distinct halogens (Cl, F, I) on the quinoline core drastically reduces the basicity of the nitrogen atom while significantly increasing the molecule's lipophilicity and steric bulk. Consequently, standard highly polar solvent systems often fail, necessitating precisely tuned organic solvent matrices to achieve optimal crystal lattice formation.

Quantitative Solvent System Selection

Selecting the correct solvent is a thermodynamic balancing act. The ideal system must dissolve the compound completely at elevated temperatures while offering a poor solubility profile at 0°C (a high temperature coefficient) [3]. Below is a quantitative comparison of standard solvent systems used for halogenated quinolines.

Solvent SystemBoiling Point Range (°C)Dielectric Constant (ε) RangeYield PotentialPurity PotentialPrimary Application / Notes
Isopropanol (IPA) 8218.3ModerateHighExcellent single-solvent choice. Good temperature coefficient.
EtOAc / Heptane 77 – 986.0 – 1.9HighVery HighRecommended. Highly tunable polarity for optimal saturation control.
Toluene / Hexane 69 – 1102.4 – 1.9LowModerateUseful only if the crude mixture contains highly non-polar impurities.
Ethanol / Water 78 – 10024.5 – 80.1High (as precipitate)LowNot Recommended. Extreme polarity mismatch causes rapid precipitation.

Experimental Workflow: Dual-Solvent Recrystallization

For 2-Chloro-6-fluoro-8-iodoquinoline, a dual-solvent system of Ethyl Acetate (EtOAc) and Heptane provides the highest degree of control. EtOAc acts as the "good" solvent, breaking the crystal lattice via dipole-dipole interactions, while Heptane acts as the "anti-solvent" to drive thermodynamically favored nucleation.

Step-by-Step Methodology
  • Initial Dissolution: Place the crude 2-Chloro-6-fluoro-8-iodoquinoline in a round-bottom flask equipped with a reflux condenser. Add a minimum volume of EtOAc and heat to a gentle reflux (approx. 77°C) until the solid completely dissolves.

  • Hot Filtration (If necessary): If insoluble mechanical impurities or polymerized byproducts remain, pass the hot solution through a pre-heated stemless funnel with fluted filter paper. Causality: Pre-heating the glassware prevents the solution from cooling upon contact, which would cause premature crystallization in the funnel stem [3].

  • Anti-Solvent Addition: While maintaining the solution near boiling, add hot heptane dropwise. Continue until the solution becomes slightly cloudy (the "cloud point"). Causality: The cloudiness indicates that the chemical potential of the solute has reached its saturation limit at the boiling point.

  • Clarification: Add 1-2 drops of hot EtOAc just until the solution turns clear again. Causality: This precise back-titration ensures the solution is exactly saturated but not super-saturated, preventing amorphous "crashing out."

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool undisturbed to room temperature. Causality: Slow cooling provides the necessary time for molecules to reversibly bind to the growing crystal face. Sterically mismatched impurities are kinetically excluded from the lattice, remaining in the mother liquor [2].

  • Isolation: Once at room temperature, place the flask in an ice bath (0°C) for 30 minutes. Collect the crystals via vacuum filtration using a Büchner funnel, washing the filter cake with a minimal amount of ice-cold heptane.

Recrystallization Decision Matrix

Recrystallization_Workflow Start Crude 2-Chloro-6-fluoro -8-iodoquinoline SolTest Solubility Screening (Hot vs. Cold) Start->SolTest SingleSolvent Single Solvent (e.g., Isopropanol) SolTest->SingleSolvent Good Temp Coefficient DualSolvent Dual Solvent (e.g., EtOAc / Heptane) SolTest->DualSolvent Poor Temp Coefficient Cooling Controlled Cooling (RT -> 0°C) SingleSolvent->Cooling DualSolvent->Cooling OilingOut Oiling Out? Cooling->OilingOut Reheat Reheat & Adjust Solvent Ratio OilingOut->Reheat Yes Crystallization Crystal Nucleation & Growth OilingOut->Crystallization No Reheat->Cooling Isolation Vacuum Filtration & Cold Wash Crystallization->Isolation

Workflow for selecting and optimizing recrystallization of halogenated quinolines.

Troubleshooting & FAQs

Q1: My 2-Chloro-6-fluoro-8-iodoquinoline is "oiling out" instead of forming crystals. How do I fix this? A1: "Oiling out" occurs when the target compound separates from the solution as a liquid. This happens because the saturation temperature of the solution is higher than the melting point of the impure solute mixture [1]. Solution: Reheat the mixture until the oil completely redissolves. Add 5-10% more of the "good" solvent (EtOAc) to lower the saturation temperature, ensuring it drops below the mixture's melting point. Allow the flask to cool much more slowly. Alternatively, introduce a pure seed crystal just above the temperature where oiling out previously occurred to force solid nucleation.

Q2: Why shouldn't I use an Ethanol/Water system for this specific compound? A2: 2-Chloro-6-fluoro-8-iodoquinoline contains three heavy halogens, making it exceptionally lipophilic and devoid of hydrogen-bond donors. Introducing water (a highly polar, hydrogen-bonding solvent with ε = 80.1) causes a massive thermodynamic polarity mismatch. Instead of slowly forming an ordered crystal lattice, the compound will undergo rapid, amorphous precipitation, trapping impurities within the solid matrix[2].

Q3: The compound degrades or darkens during the heating phase. What is happening? A3: Halogenated quinolines—particularly those with an iodine atom at the 8-position—can be sensitive to prolonged heating and ambient light, leading to photolytic or thermal dehalogenation. Solution: Minimize the time the compound spends at reflux. If working with large batches that require extended heating times, perform the recrystallization under amber lighting or wrap the round-bottom flask in aluminum foil.

Q4: How do I choose between a single-solvent and a dual-solvent system? A4: A single-solvent system (like Isopropanol) is always preferred for its operational simplicity and lower risk of oiling out, provided the compound exhibits a high temperature coefficient (highly soluble hot, nearly insoluble cold) [3]. However, if the compound is either too soluble (won't crystallize on ice) or completely insoluble (won't dissolve at reflux) in all tested single solvents, a dual-solvent system must be utilized to artificially tune the polarity.

References

  • Recrystallization Theory University of Alberta, Department of Chemistry [Link]

  • Recrystallization University of Pittsburgh, Department of Chemistry [Link]

Optimizing temperature for C2-substitution of 2-Chloro-6-fluoro-8-iodoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing temperature for C2-substitution of 2-Chloro-6-fluoro-8-iodoquinoline Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the technical guide for optimizing the C2-functionalization of 2-Chloro-6-fluoro-8-iodoquinoline . This substrate presents a unique "tri-halogen" challenge where three distinct halogen atoms (Cl, F, I) offer competing reactivity profiles.

This guide focuses on Nucleophilic Aromatic Substitution (


)  at the C2 position. Our goal is to drive the replacement of the C2-Chlorine while preserving the C8-Iodine (critical for downstream metal-catalyzed couplings) and the C6-Fluorine (a stable metabolic blocker).
The Reactivity Landscape

Before optimizing temperature, you must understand the electronic bias of the substrate.

  • C2-Position (Cl): The most electrophilic site due to the adjacent nitrogen (

    
     and 
    
    
    
    effects). It is the primary target for
    
    
    .
  • C8-Position (I): Highly reactive in transition-metal catalyzed reactions (Suzuki, Sonogashira) but relatively inert to

    
     compared to C2
    

Troubleshooting low conversion rates in steric hindered quinoline couplings

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Coupling Solutions Subject: Troubleshooting Low Conversion in Sterically Hindered Quinoline Couplings Ticket ID: #Q-STERIC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Quinoline Trap"

You are likely here because your standard Suzuki or Buchwald protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) are stalling at <20% conversion or yielding dehalogenated starting material.[1]

Quinoline couplings fail due to a synergistic "trap":

  • The Electronic Trap (Catalyst Poisoning): The quinoline nitrogen (N1) is a competent ligand. It binds to electrophilic Pd(II) intermediates, displacing your phosphine ligands and forming an inactive "palladacycle" resting state.[1]

  • The Steric Wall: Substituents at the C2 or C8 (peri) positions create massive steric crowding, slowing the rate-determining step (Oxidative Addition or Transmetalation) to the point where catalyst decomposition outcompetes product formation.

  • The Protodeboronation Sink: 2-Quinolineboronic acids are notoriously unstable, hydrolyzing rapidly in aqueous base before they can transmetalate.[1]

This guide provides the diagnostic logic and self-validating protocols to bypass these traps.

Part 1: Diagnostic Flowchart

Before altering your reaction, diagnose the failure mode using the decision tree below.

Troubleshooting Start ISSUE: Low Conversion (<20%) CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Result1 SM Recovered + De-halogenated SM CheckSM->Result1 Halogen lost Result2 SM Recovered + De-boronated Partner CheckSM->Result2 Boronic acid lost Result3 No Reaction (100% SM) + Black Precipitate CheckSM->Result3 Catalyst crashed out Diag1 DIAGNOSIS: Slow Oxidative Addition Result1->Diag1 Diag2 DIAGNOSIS: Rapid Protodeboronation Result2->Diag2 Diag3 DIAGNOSIS: N-Coordination / Poisoning Result3->Diag3 Sol1 SOLUTION: Switch to Pd-G4 Precatalysts (XPhos, RuPhos) Diag1->Sol1 Sol2 SOLUTION: Use MIDA Boronates or Anhydrous CsF Conditions Diag2->Sol2 Sol3 SOLUTION: Use Pd-PEPPSI-IPr or Add CuI co-catalyst Diag3->Sol3

Figure 1: Diagnostic logic for quinoline coupling failures. Identify the byproduct to select the correct solution.

Part 2: The Engine (Catalyst & Ligand Selection)

Q: Why does Pd(PPh₃)₄ fail even with high heat? A: Triphenylphosphine is too small and not electron-rich enough.[1] The quinoline nitrogen displaces PPh₃, shutting down the cycle. You need ligands that are bulky (to prevent N-coordination) and electron-rich (to force oxidative addition).[1]

Recommended Catalyst Systems
Substrate ChallengeRecommended Ligand/CatalystWhy it works
General Steric Hindrance (e.g., 2-methylquinoline)XPhos or SPhos (Use Pd-G3/G4 precatalysts)The biaryl backbone creates a "roof" over the Pd center, physically blocking the quinoline nitrogen from binding while accelerating oxidative addition.
Extreme Sterics (e.g., 8-substituted quinolines)Pd-PEPPSI-IPr or Sphos NHC ligands (PEPPSI) bind Pd tighter than phosphines and are impervious to N-poisoning.[1]
C-N Coupling (Buchwald-Hartwig)BrettPhos or RuPhos specifically designed to prevent

-hydride elimination and facilitate reductive elimination in amines.

Critical Upgrade: Stop using in-situ catalyst generation (mixing Pd(OAc)₂ + Ligand). For hindered quinolines, the rate of ligand coordination is slower than the rate of Pd precipitation. Always use Precatalysts (e.g., XPhos Pd G4) to ensure every atom of Pd enters the cycle.

Part 3: The Fuel (Boronic Acid Management)

Q: My boronic acid disappears, but I get no product. Why? A: You are witnessing Protodeboronation . 2-Heterocyclic boronic acids are zwitterionic; the ring nitrogen protonates, activating the C-B bond for hydrolysis by water/base.[2]

Mechanism of Failure: Quinoline-B(OH)₂ + H₂O/Base → Quinoline-H + B(OH)₃[1]

Protocol A: The "Slow-Release" Method (MIDA Boronates)

Use this when the boronic acid is the coupling partner.

Concept: MIDA boronates are protected and do not hydrolyze.[1] We use a biphasic system where the active boronic acid is released slowly, keeping its concentration low relative to the catalyst, thus favoring coupling over decomposition.

Materials:

  • Aryl Halide (1.0 equiv)[1]

  • MIDA Boronate (1.2 - 1.5 equiv)[1]

  • Catalyst: XPhos Pd G4 (2-3 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv)[1]

  • Solvent: THF : Water (10:1 ratio)[1]

Step-by-Step:

  • Solid Mix: Charge a reaction vial with Aryl Halide, MIDA Boronate, XPhos Pd G4, and K₃PO₄.

  • Degas: Seal and purge with Argon for 5 minutes. (Oxygen accelerates deboronation).[1]

  • Solvent: Add degassed THF and Water.

  • Temperature: Heat to 60°C.

    • Checkpoint: If conversion is <10% after 2 hours, raise to 80°C. MIDA hydrolysis is temp-dependent.[1]

  • Validation: Monitor by LCMS. You should see the MIDA ester peak decrease as the product peak grows. If MIDA remains but no product forms, add 1 equiv of NaOH to force hydrolysis.[1]

Part 4: The Environment (Base & Solvent)

Q: Can I use anhydrous conditions to stop deboronation? A: Yes, but standard bases (K₂CO₃) are insoluble in dry solvents.[1] You must use "organic-soluble" inorganic bases.[1]

Protocol B: The Anhydrous "CsF" Method

Use this for extremely sensitive 2-quinoline boronic acids.

Concept: Cesium Fluoride (CsF) acts as the base/activator in anhydrous conditions. Fluoride activates the boronic acid (forming the boronate-F complex) without the presence of destructive water.

Materials:

  • Quinoline Halide/Boronic Acid

  • Base: CsF (2.5 equiv) - Must be weighed in a glovebox or very quickly; CsF is hygroscopic.[1]

  • Solvent: Anhydrous 1,4-Dioxane.[1]

  • Catalyst: Pd-PEPPSI-IPr (2 mol%).[1]

Step-by-Step:

  • Dry all glassware in an oven (120°C) overnight.

  • Add reagents and CsF under a stream of inert gas.

  • Add Anhydrous Dioxane.[1]

  • Activation: Stir at 80°C.

    • Why PEPPSI? It is highly stable in dioxane and resists the "poisoning" effect of the quinoline nitrogen better than phosphines in low-polarity solvents.

Part 5: C-N Coupling (Buchwald-Hartwig)

Q: How do I couple an amine to the C8 position? A: The C8 (peri) position is the most sterically hindered site on the ring. Standard conditions will result in dehalogenation.[1]

Protocol C: The "Strong-Force" Amination

Materials:

  • 8-Haloquinoline (Bromide or Iodide preferred).[1]

  • Amine (1.2 equiv).[1]

  • Catalyst: BrettPhos Pd G4 (2-5 mol%).[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv).[1]

  • Solvent: Toluene (Anhydrous).[1][3]

Workflow:

  • Pre-complexation (Optional but recommended): If not using G4, stir Pd(OAc)₂ and BrettPhos (1:1.2 ratio) in Toluene at 80°C for 5 mins before adding substrates. This ensures the active catalyst is formed before the quinoline N can poison the Pd.

  • Addition: Add the 8-Haloquinoline, Amine, and NaOtBu.

  • Reaction: Heat to 100-110°C.

    • Visual Check: The reaction should turn from orange/red to a dark tea color. If it turns black immediately and precipitates, the catalyst has died (Pd black formation).

    • Troubleshooting: If Pd black forms, switch to tBuBrettPhos (even bulkier) or lower temp to 80°C.[1]

Visualizing the Poisoning Mechanism

Understanding why standard catalysts fail is key to trusting the expensive G4/PEPPSI catalysts.

Poisoning cluster_0 Scenario A: Standard Catalyst (Pd-PPh3) cluster_1 Scenario B: Bulky Ligand (XPhos/PEPPSI) Pd_A Pd(0) Dead DEAD CATALYST (Pd-N Coordination) Pd_A->Dead N-binding displaces PPh3 Quin_A Quinoline (Substrate) Quin_A->Dead Pd_B Pd(0)-L (Bulky Ligand) Active ACTIVE CYCLE (Oxidative Addition) Pd_B->Active Ligand steric bulk blocks N-binding Quin_B Quinoline (Substrate) Quin_B->Active C-X bond breaks

Figure 2: Mechanism of Catalyst Poisoning.[1] In Scenario A, the exposed Pd binds to the quinoline Nitrogen. In Scenario B, the bulky ligand (Green) acts as a shield, forcing the reaction to the Carbon-Halogen bond.

References

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide."[1] Chemical Science, 2011.[1]

    • Context: Foundation for using XPhos/BrettPhos in hindered systems.[1]

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for Sterically Hindered Cross-Couplings."[1] Chemistry - A European Journal, 2006.[1] [1]

    • Context: Establishes PEPPSI as the go-to for difficult, hindered substr
  • Burke, M. D., et al. "Slow Release of Unstable Boronic Acids from MIDA Boronates."[1] Journal of the American Chemical Society, 2009.

    • Context: The definitive solution for protodeboron
  • Molander, G. A., et al. "Suzuki-Miyaura Cross-Coupling of Potassium Organotrifluoroborates."[1] Accounts of Chemical Research, 2007.[1]

    • Context: Alternative stable boron source for hydrolytically unstable quinolines.[1]

Sources

Validation & Comparative

HRMS Data Validation for 2-Chloro-6-fluoro-8-iodoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogenated Scaffold Challenge

In the high-stakes arena of kinase inhibitor development, 2-Chloro-6-fluoro-8-iodoquinoline (C


H

ClFIN) represents a "privileged scaffold."[1] Its tri-halogenated core offers three distinct vectors for orthogonal functionalization: the 2-Cl for S

Ar displacements, the 8-I for Suzuki/Sonogashira couplings, and the 6-F for metabolic stability or hydrogen bond modulation.[1]

However, this chemical versatility creates a validation nightmare. Traditional analytical methods often fail to distinguish the target from its critical impurities—specifically regioisomers (e.g., 2-Cl-5-F-8-I) and de-halogenated byproducts (e.g., des-iodo precursors).[1]

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against standard alternatives (NMR, HPLC-UV, Low-Res MS), demonstrating why HRMS is not just an option, but the mandatory standard for validating this synthesis.[1]

Quick Comparison: Performance Matrix
FeatureHRMS (Orbitrap/Q-TOF) 1H NMR (400 MHz) HPLC-UV (PDA) Low-Res MS (Single Quad)
Specificity Critical (Resolves <1 ppm diff)Low (Overlapping aromatic region)Low (Co-elution common)Medium (Nominal mass only)
Impurity ID High (Formula generation)Medium (Requires isolation)None (Retention time only)Low (Ambiguous isobaric ions)
Isotopic Fidelity Excellent (Fine structure)N/AN/AGood (Basic patterns only)
Sensitivity High (pg levels)Low (mg levels required)MediumHigh

Synthesis Context & Impurity Landscape[1][2][3][4][5][6][7]

To understand the validation requirement, we must first visualize the synthesis and where it fails. The synthesis typically proceeds via a modified Skraup or Vilsmeier-Haack cyclization, followed by sequential halogenation.[1]

The "Silent" Impurities

In the synthesis of 2-Chloro-6-fluoro-8-iodoquinoline, three specific impurities often evade detection by HPLC-UV:

  • Regioisomer (Isomer A): 2-Chloro-5 -fluoro-8-iodoquinoline.[1] (Same Mass, similar polarity).

  • Incomplete Halogenation (Impurity B): 2-Chloro-6-fluoroquinoline (Des-iodo).[1]

  • Over-Halogenation (Impurity C): 2,x-Dichloro-6-fluoro-8-iodoquinoline.[1]

Workflow Visualization

The following diagram maps the synthesis flow and the critical control points (CCPs) where HRMS intervention is required.

SynthesisWorkflow Start Start: 2-Amino-5-fluorobenzoic acid Step1 Cyclization (POCl3) -> 2,6-Dichloro-quinoline Start->Step1 Step2 Iodination (NIS/Acid) -> Target Scaffold Step1->Step2 Impurity1 Impurity: 2-Cl-5-F-8-I (Regioisomer) Step2->Impurity1 Isomerization Impurity2 Impurity: Des-iodo (Incomplete Rxn) Step2->Impurity2 Incomplete Target Target: 2-Chloro-6-fluoro- 8-iodoquinoline Step2->Target Validation HRMS Validation (Mass Defect Filter) Impurity1->Validation Impurity2->Validation Target->Validation

Figure 1: Synthetic route highlighting critical impurity generation points requiring HRMS discrimination.

Comparative Technical Analysis

Why NMR is Insufficient

In a tri-substituted quinoline system, only four protons remain on the rings.

  • The Problem: The protons at positions 3, 4, 5, and 7 often appear as singlets or doublets with weak coupling constants (

    
     or 
    
    
    
    ).
  • The Failure Mode: If the fluorine shifts from position 6 to 5 (Regioisomer A), the change in chemical shift (

    
    ) may be <0.05 ppm, often buried in the baseline or solvent peaks. You cannot confidently quantify a 2% regioisomer impurity by NMR alone.
    
Why Low-Res MS (Single Quad) Fails

A Single Quadrupole MS operates with unit resolution (e.g., distinguishing 306 from 307).[1]

  • The Problem: While it can detect the mass of the target (m/z 307), it cannot distinguish it from isobaric interferences or background noise with the same nominal mass.

  • The Failure Mode: It lacks the precision to confirm the elemental composition. A background ion of C

    
    H
    
    
    
    NO
    
    
    might have a similar nominal mass but a vastly different exact mass.
The HRMS Solution (Orbitrap/Q-TOF)

HRMS provides two non-negotiable advantages for this compound: Exact Mass and Isotopic Fine Structure .[1]

1. Exact Mass Validation
  • Formula: C

    
    H
    
    
    
    ClFIN
  • Monoisotopic Mass Calculation:

    • C

      
      : 
      
      
      
      [1]
    • H

      
      : 
      
      
      
      [1]
    • N:

      
      [1]
      
    • F:

      
      [1]
      
    • 
      Cl: 
      
      
      
      [1]
    • 
      I: 
      
      
      
      [1]
    • Theoretical [M+H]

      
      : 307.9134 
      

Validation Criteria: The observed mass must be within 5 ppm of 307.9134.

  • Example: An observed mass of 307.9140 (Error: +1.9 ppm) confirms the formula. An observed mass of 307.9500 (Error: +118 ppm) indicates a different species, likely a contaminant.

2. Isotopic Pattern (The "Fingerprint")

This molecule contains Chlorine (3:1 ratio of


Cl:

Cl) and Iodine (Mass Defect).
  • Pattern: You will see a distinct "M+2" peak at ~33% intensity relative to the base peak due to

    
    Cl.
    
  • Logic: If the M+2 peak is missing or <5%, the compound lacks Chlorine. If the M+2 peak is ~100% (1:1), you likely have Bromine, not Chlorine/Iodine.

Experimental Protocol: Self-Validating HRMS Workflow

This protocol is designed to be self-validating . The presence of the specific isotopic pattern serves as an internal standard for the peak's identity.

Equipment Setup
  • Instrument: Thermo Q-Exactive (Orbitrap) or Agilent 6500 Series (Q-TOF).[1]

  • Ionization: ESI Positive Mode (Quinoline nitrogen protonates easily).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

Step-by-Step Method
  • Sample Preparation:

    • Dissolve 1 mg of crude product in 1 mL MeOH (HPLC grade).

    • Dilute 1:100 with 0.1% Formic Acid in Water/MeOH (50:50). Crucial: High concentrations cause space-charge effects in Orbitraps, shifting mass accuracy.[1]

  • LC Gradient:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes. (The lipophilic Iodo-quinoline will elute late, ~7-8 mins).[1]

  • MS Acquisition Parameters:

    • Mass Range: m/z 100–1000.

    • Resolution: 70,000 (at m/z 200) or higher.

    • AGC Target: 1e6 (Prevent saturation).

  • Data Processing (The Validation Step):

    • Extract Ion Chromatogram (XIC) for 307.9134 ± 5 ppm .

    • Pass Criteria 1: Single peak in XIC (Purity).

    • Pass Criteria 2: Mass Error < 5 ppm.

    • Pass Criteria 3: Isotope Match Score > 90% (Compares theoretical Cl/I pattern to observed).

Visualizing the Isotopic Logic

The following diagram illustrates the decision tree used by the software (or the scientist) to validate the specific halogenation pattern based on the HRMS spectrum.

IsotopeLogic Input Input Spectrum Precursor m/z ~308 CheckM2 Check M+2 Intensity (m/z ~310) Input->CheckM2 CaseCl Intensity ~33%? (Matches 1x Cl) CheckM2->CaseCl Yes CaseBr Intensity ~98%? (Matches 1x Br) CheckM2->CaseBr No CaseNone Intensity <5%? (No Halogen) CheckM2->CaseNone No CheckDefect Check Mass Defect (Iodine influence) CaseCl->CheckDefect Invalid INVALID: Wrong Halogenation CaseBr->Invalid CaseNone->Invalid Valid VALIDATED: 2-Cl-6-F-8-I-Quinoline CheckDefect->Valid Defect matches Iodine CheckDefect->Invalid Defect too high

Figure 2: Logical flow for confirming halogenation pattern using isotopic abundance and mass defect.

References

  • Gershon, H., et al. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. Retrieved from [Link]

  • Waters Corporation. (2023). LC-HRMS-Based Impurity Identification in Synthetic Peptides and Small Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15059433, 2-chloro-6-fluoroquinoline. Retrieved from [Link]

  • Emery Pharma. (2025).[2] Bridging Study: Comparing QQQ and HRMS for Impurity Quantitation. Retrieved from [Link]

Sources

Bioactivity comparison of 6-fluoro vs non-fluorinated quinoline derivatives

[1][2][3]

Executive Summary

This guide provides a technical comparison between 6-fluoroquinoline derivatives (Fluoroquinolones) and their non-fluorinated precursors (Quinolones).[1] While the addition of a fluorine atom at the C-6 position is widely cited as the "breakthrough" modification that enabled broad-spectrum antibiotic activity, recent Structure-Activity Relationship (SAR) studies reveal a more nuanced landscape. This guide analyzes the pharmacodynamic and pharmacokinetic shifts driven by this single atomic substitution, supported by experimental data in antibacterial and anticancer applications.

The "Fluorine Effect": Mechanistic Impact

The transition from first-generation quinolones (e.g., Nalidixic acid) to second-generation fluoroquinolones (e.g., Norfloxacin, Ciprofloxacin) hinges on the C-6 fluorine substitution. This modification alters the molecule's behavior through three distinct mechanisms:

  • Enhanced Gyrase Binding: The C-6 fluorine atom improves the binding affinity of the drug to the DNA-Gyrase complex, specifically interacting with the gyrase A subunit. This stabilizes the "cleavable complex," preventing DNA religation.

  • Lipophilicity & Penetration: Fluorine is highly electronegative yet small (Van der Waals radius similar to Hydrogen). Its introduction increases lipophilicity (logP), facilitating passive diffusion across the bacterial cell wall, particularly the outer membrane of Gram-negative bacteria.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Substitution at C-6 blocks a primary site of oxidative metabolism (cytochrome P450 hydroxylation), extending the drug's half-life.

Visualization: Mechanism of Action

The following diagram illustrates the ternary complex formation, highlighting the specific role of the fluoroquinolone scaffold.

GDNABacterial DNA(Supercoiled)ComplexCleavable Complex(Transient State)DNA->ComplexGyrase BindingGyraseDNA Gyrase(Topoisomerase II)Gyrase->ComplexReligationDNA Religation(Cell Survival)Complex->ReligationNormal CycleFragDNA Fragmentation(Cell Death)Complex->FragAccumulation ofDouble-Strand BreaksNonFNon-Fluorinated Quinoline(Weak Binding)NonF->ComplexUnstable InteractionFluoro6-Fluoroquinolone(High Affinity)Fluoro->ComplexStabilizes Complex(Blocks Religation)

Figure 1: The stabilization of the DNA-Gyrase ternary complex by 6-fluoroquinolones leads to irreversible DNA fragmentation, contrasting with the weaker interaction of non-fluorinated analogs.

Case Study A: Antibacterial Potency

The most significant impact of C-6 fluorination is observed in Gram-negative potency. The table below compares Nalidixic Acid (non-fluorinated) with Norfloxacin (fluorinated). While they differ at the N-1 and C-7 positions, the C-6 fluorine is the critical determinant for the expanded spectrum.

Comparative Data: MIC ( g/mL)
OrganismStrainNalidixic Acid (Non-F)Norfloxacin (6-F)Fold Improvement
Escherichia coliATCC 259222.0 - 8.00.06 - 0.12~30x
Pseudomonas aeruginosaATCC 27853> 64.0 (Resistant)1.0 - 4.0>16x
Staphylococcus aureusATCC 29213> 64.01.0 - 2.0>32x
Klebsiella pneumoniaeClinical Isolate4.0 - 16.00.12 - 0.5~30x

Critical Insight (The "Desfluoro" Exception): While C-6 Fluorine is essential for Gram-negative activity, recent SAR studies (e.g., Ledoussal et al.) have shown that 6-desfluoro-8-methylquinolones can exhibit superior activity against Gram-positive bacteria (e.g., S. pneumoniae) compared to Ciprofloxacin. This suggests that while F drives Gram-negative penetration, other substitutions can compensate in Gram-positive organisms.

Protocol: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI Standard M07)

  • Preparation: Dissolve test compounds (Non-F and 6-F derivatives) in DMSO. Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of 64

    
    g/mL to 0.03 
    
    
    g/mL.
  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 to achieve

    
     CFU/mL.
    
  • Incubation: Add 100

    
    L inoculum to 100 
    
    
    L drug solution in 96-well plates. Incubate at 37°C for 16–20 hours.
  • Readout: Determine MIC as the lowest concentration with no visible growth.

  • Validation: Use E. coli ATCC 25922 as a quality control strain (Expected Ciprofloxacin MIC: 0.004–0.015

    
    g/mL).
    

Case Study B: Anticancer Potential

Fluoroquinolones are increasingly explored as anticancer agents due to their ability to inhibit eukaryotic Topoisomerase II. The C-6 fluorine atom enhances cytotoxicity against tumor cell lines compared to non-fluorinated controls.

Comparative Data: Cytotoxicity (IC50 in M)

Data derived from studies on Ciprofloxacin hydrazide derivatives vs. non-fluorinated quinoline controls.

Cell LineTissue OriginNon-Fluorinated QuinolineCiprofloxacin (6-F Parent)Novel 6-F Derivative*
HepG2 Liver Carcinoma> 100~22.00.43
MCF-7 Breast Cancer> 50~30.01.40
A549 Lung Carcinoma> 100~27.74.30

*Note: "Novel 6-F Derivative" refers to C-7 substituted hydrazide/chalcone hybrids of Ciprofloxacin.

Protocol: MTT Cell Viability Assay
  • Seeding: Plate cancer cells (e.g., HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions (0.1 – 100

    
    M) of 6-F and Non-F compounds for 48h.
    
  • Labeling: Add 10

    
    L MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.
    
  • Solubilization: Discard supernatant and add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Structure-Activity Relationship (SAR) Logic

The decision to include fluorine at C-6 is a trade-off between potency and synthesis cost/complexity. The flowchart below outlines the SAR logic used by medicinal chemists.

SARStartQuinoline ScaffoldOptimizationH_BranchC-6 Hydrogen(Non-Fluorinated)Start->H_BranchF_BranchC-6 Fluorine(Fluoroquinolone)Start->F_BranchH_Result1Low Lipophilicity(Poor G- Penetration)H_Branch->H_Result1H_Result2Metabolic Soft Spot(Rapid Oxidation)H_Branch->H_Result2H_UseUse: UTI only(e.g., Nalidixic Acid)H_Result1->H_UseF_Result1Increased logP(Broad Spectrum)F_Branch->F_Result1F_Result2Blocks Metabolism(Systemic Activity)F_Branch->F_Result2F_UseUse: Systemic Infection(e.g., Ciprofloxacin)F_Result1->F_Use

Figure 2: SAR decision pathway showing how C-6 fluorination unlocks systemic bioavailability and broad-spectrum activity.

References

  • Comparison of the antibacterial activities of different brands of Ciprofloxacin. Dialnet. [Link]

  • Potent 6-Desfluoro-8-methylquinolones as New Lead Compounds in Antibacterial Chemotherapy. Journal of Medicinal Chemistry. [Link][2]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. National Institutes of Health (PMC). [Link]

  • Fluoroquinolones effectiveness.[3][2][4][5][6][7][8] Comparison of cytotoxic activity. ResearchGate. [Link]

  • In vitro comparison of norfloxacin with nalidixic acid. PubMed. [Link]

Validating Regioisomers in 2-Chloro-6-fluoro-8-iodoquinoline Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 2-chloro-6-fluoro-8-iodoquinoline presents a classic chemoselectivity challenge in medicinal chemistry. With three distinct halogen handles, the risk of regioisomeric scrambling is high. This guide compares the efficacy of analytical methodologies—specifically NMR Spectroscopy, X-Ray Crystallography, and Mass Spectrometry —in validating the structural integrity of substitution products. We provide experimental protocols for orthogonal functionalization (SNAr vs. Cross-Coupling) and a decision matrix to streamline your structural elucidation workflow.

The Reactivity Landscape: Predicting Regio-Outcomes

Before validating the product, one must understand the theoretical reactivity to predict potential impurities. The 2-chloro-6-fluoro-8-iodoquinoline scaffold possesses three chemically distinct sites, each activated by different mechanisms.

PositionHalogenPrimary Reactivity ModeActivation Mechanism
C2 ChlorineSNAr (Nucleophilic Aromatic Substitution)Activated by the adjacent ring nitrogen (α-position), making the C-Cl bond highly susceptible to nucleophiles.
C8 IodinePd-Catalyzed Cross-Coupling (Suzuki, Sonogashira)The weak C-I bond facilitates rapid oxidative addition by Pd(0), occurring faster than C-Cl or C-F insertion.
C6 FluorineInert / NMR Handle Generally inert to both SNAr and Pd-coupling under standard conditions; serves as a critical 19F NMR probe.
Reactivity Visualization

The following diagram illustrates the orthogonal reactivity pathways and potential side reactions that necessitate rigorous validation.

ReactivityMap Start 2-Chloro-6-fluoro-8-iodoquinoline PathA Pathway A: S_NAr (Nucleophile/Base/Heat) Start->PathA R-NH2 PathB Pathway B: Pd-Coupling (Boronic Acid/Pd(0)/Base) Start->PathB Ar-B(OH)2 ProdA Target A (C2-Substituted) 2-Nu-6-F-8-I-quinoline PathA->ProdA Major Product Impurity Regio-Impurity (Scrambled Halogens) PathA->Impurity High Temp/Strong Base ProdB Target B (C8-Substituted) 2-Cl-6-F-8-Ar-quinoline PathB->ProdB Major Product PathB->Impurity Ligand Exchange/Over-reaction

Figure 1: Orthogonal reactivity map. C2 prefers nucleophilic attack, while C8 prefers metal insertion.

Experimental Protocols for Reference Standards

To validate analytical methods, we synthesized two reference standards representing the primary regioisomers.

Protocol A: C2-Selective SNAr (Synthesis of Isomer A)

Target: 2-Morpholino-6-fluoro-8-iodoquinoline

  • Reagents: 2-Chloro-6-fluoro-8-iodoquinoline (1.0 eq), Morpholine (1.2 eq), DIPEA (2.0 eq).

  • Solvent: DMSO (anhydrous).

  • Conditions: Heat to 80°C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc. The product precipitates as a solid.

  • Mechanism: The nitrogen at position 1 activates C2. The iodine at C8 is sterically crowded and electronically deactivated for SNAr, ensuring >95% regioselectivity.

Protocol B: C8-Selective Suzuki Coupling (Synthesis of Isomer B)

Target: 2-Chloro-6-fluoro-8-phenylquinoline

  • Reagents: 2-Chloro-6-fluoro-8-iodoquinoline (1.0 eq), Phenylboronic acid (1.1 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 60°C for 2 hours (degassed).

  • Mechanism: Oxidative addition occurs preferentially at the weaker C-I bond. The C-Cl bond is stronger and remains intact if the temperature is controlled (<80°C).

Comparative Validation Guide

This section compares the three primary methods for distinguishing Isomer A (C2-sub) from Isomer B (C8-sub).

Method 1: Mass Spectrometry (The Rapid Screen)

Verdict: Best for Process Control. MS is the fastest way to rule out gross errors, but it cannot distinguish regioisomers if the molecular weight is identical (e.g., if you substituted Cl vs I with groups of similar mass, though rare). However, in this specific scaffold, the Isotope Pattern is diagnostic.

  • Isomer A (C2-Substituted): The Chlorine atom is lost.

    • Observation: Loss of the characteristic 3:1 (35Cl/37Cl) isotope split.

    • Result: Single dominant peak (M+H) for Iodine-containing species.

  • Isomer B (C8-Substituted): The Iodine atom is lost; Chlorine remains.

    • Observation: Retention of the 3:1 Chlorine isotope pattern.

Method 2: NMR Spectroscopy (The Structural Workhorse)

Verdict: Best for Routine Characterization. Proton (1H) and Fluorine (19F) NMR provide definitive proof without the need for crystals.

Comparative Data Table (Simulated Shifts in CDCl3)
FeatureUnreacted Starting MaterialIsomer A (C2-Substituted)Isomer B (C8-Substituted)
H3 Proton δ 7.45 (d)δ 6.70 (d) (Upfield Shift)δ 7.42 (d) (Unchanged)
H7 Proton δ 7.80 (dd)δ 7.75 (dd)δ 7.55 (m) (Shift varies by Ar-group)
19F Signal -110 ppm-112 ppm-115 ppm
Cl Isotope PresentAbsent Present

Key Diagnostic Signals:

  • The H3 Doublet: In quinolines, the H3 proton is adjacent to the C2 position. If C2 is substituted with an electron-donating group (like an amine in SNAr), H3 is significantly shielded, moving upfield (lower ppm). If reaction occurs at C8, H3 is distant and barely moves.

  • 19F-1H Coupling: The Fluorine at C6 couples to H5 and H7. In Isomer B (C8 substitution), the steric environment of H7 changes, often altering the fine splitting pattern or chemical shift of the fluorine signal.

Method 3: X-Ray Crystallography (The Gold Standard)

Verdict: Best for Final Registration / IP Protection. While absolute, it is slow and requires single crystals. Use this only when NMR data is ambiguous (e.g., if the substituent at C2 is electron-withdrawing, mimicking the starting material's electronics).

Decision Matrix & Workflow

Use this logic flow to validate your product efficiently.

ValidationWorkflow Start Reaction Complete Step1 LC-MS Analysis (Check Isotope Pattern) Start->Step1 Decision1 Is Cl pattern (3:1) present? Step1->Decision1 PathC2 Cl Lost: Likely C2 Substitution Decision1->PathC2 No PathC8 Cl Present: Likely C8 Substitution Decision1->PathC8 Yes Step2A 1H NMR Check: Look at H3 (d) PathC2->Step2A Step2B 1H NMR Check: Look at H7/F-coupling PathC8->Step2B ResultA H3 Shifted Upfield (<7.0 ppm) CONFIRMED: C2 Product Step2A->ResultA Yes Ambiguous Ambiguous NMR? (e.g. EWG at C2) Step2A->Ambiguous No ResultB H3 Unchanged (~7.4 ppm) CONFIRMED: C8 Product Step2B->ResultB Yes Step2B->Ambiguous No XRay Run X-Ray / 2D-NOESY Ambiguous->XRay

Figure 2: Analytical decision tree for confirming regio-identity.

References

  • Reactivity of Haloquinolines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for SNAr regioselectivity in quinolines).
  • Palladium Coupling Selectivity: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • NMR of Fluoro-Heterocycles: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Reference for 19F-1H coupling constants).
  • SNAr Mechanisms: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. Link

Safety Operating Guide

2-Chloro-6-fluoro-8-iodoquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the end-of-life management of complex research chemicals is just as critical as their synthesis and application. 2-Chloro-6-fluoro-8-iodoquinoline (CAS: 1499622-55-7) is a tri-halogenated heterocyclic compound. Due to its high halogen content (Chlorine, Fluorine, and Iodine), its disposal requires strict adherence to environmental health and safety (EHS) protocols to prevent the release of corrosive hydrohalic acids during incineration and to avoid cross-contamination of laboratory waste streams.

The following guide outlines the self-validating, EHS-compliant disposal protocols for this specific compound, bridging the gap between benchtop execution and institutional waste management.

Chemical Profile & Waste Classification

To dictate the correct disposal pathway, we must first analyze the quantitative and structural data of the compound. The presence of three distinct halogens dictates that this compound must never be mixed with standard, non-halogenated organic waste[1].

Table 1: Quantitative Data and Waste Classification

PropertyValueEHS Implication
Chemical Name 2-Chloro-6-fluoro-8-iodoquinolineMust be spelled out entirely on waste labels; no abbreviations[2].
CAS Number 1499622-55-7[3]Essential for EHS tracking and commercial disposal manifests.
Molecular Formula C9H4ClFIN[3]High halogen-to-carbon ratio dictates specialized incineration.
Molar Mass 307.49 g/mol [4]Used to calculate total mass in mixed waste solutions.
Waste Stream Category Halogenated Organic Waste [1]Requires segregation from aqueous and non-halogenated streams[2].

The Causality of Segregation (Why We Do It)

In laboratory waste management, protocols are not arbitrary; they are driven by downstream chemical processing.

When 2-Chloro-6-fluoro-8-iodoquinoline is sent for disposal, the standard industrial route is high-temperature incineration[5]. Combusting a compound containing chlorine, fluorine, and iodine generates highly corrosive and toxic gases: hydrogen chloride (HCl), hydrogen fluoride (HF), and hydrogen iodide (HI).

The Mechanistic Reason for Segregation: Licensed hazardous waste facilities route halogenated waste to specialized incinerators equipped with alkaline flue-gas scrubbers designed to neutralize these specific acidic byproducts[5]. If halogenated quinolines are improperly disposed of in non-halogenated waste streams, the resulting combustion can bypass these scrubbers, leading to severe environmental damage, equipment corrosion, and massive institutional fines[1].

Waste Segregation & Processing Workflow

The following decision tree illustrates the self-validating workflow for processing 2-Chloro-6-fluoro-8-iodoquinoline waste at the bench.

G Start 2-Chloro-6-fluoro-8-iodoquinoline Waste Generated Decision State of Matter? Start->Decision Solid Solid Waste (Powder, Crystals) Decision->Solid Pure Solid Liquid Liquid Waste (Dissolved in Solvent) Decision->Liquid Solution PPE Contaminated Consumables (Gloves, Pipette Tips) Decision->PPE Labware SolidCont Seal in compatible secondary container Solid->SolidCont LiquidCont Transfer to dedicated Halogenated Solvent Carboy Liquid->LiquidCont PPECont Place in Solid Hazardous Waste Bin PPE->PPECont Labeling Attach EHS Hazardous Waste Label Specify: Halogenated Organics SolidCont->Labeling LiquidCont->Labeling PPECont->Labeling EHS Request Institutional EHS Pickup Labeling->EHS

Workflow for the segregation and containerization of tri-halogenated quinoline waste.

Step-by-Step Disposal Methodology

To ensure compliance and safety, execute the following protocol when disposing of 2-Chloro-6-fluoro-8-iodoquinoline or cleaning up after an experiment involving it.

Phase 1: Solid Waste and Consumables Handling
  • Collection: Gather all residual solid 2-Chloro-6-fluoro-8-iodoquinoline. Do not attempt to dissolve solid waste merely for disposal, as this unnecessarily increases the volume of liquid hazardous waste.

  • Labware Decontamination: For glassware that contained the solid, rinse the vessel 2-3 times with a minimal volume of a compatible solvent (e.g., acetone or dichloromethane)[6].

  • Consumables: Place all grossly contaminated weighing paper, spatulas, and nitrile gloves into a designated, puncture-proof solid hazardous waste container[1][2].

Phase 2: Liquid Waste Processing
  • Segregation: Ensure the liquid waste container is explicitly designated for Halogenated Solvents [1]. Never mix this with aqueous waste or non-halogenated organic solvents (like pure hexane or ethanol)[2].

  • Transfer: Use a compatible funnel to transfer the reaction mixture or rinsate into the waste carboy.

  • Vapor Control: Immediately remove the funnel and seal the container with a tight-fitting cap. Leaving open funnels in waste containers is a primary violation of EPA/EHS regulations and allows hazardous vapors to escape[2].

Phase 3: Labeling and EHS Handoff (The Self-Validating Step)
  • Labeling: Attach a standard Hazardous Waste tag to the container before adding the first drop of waste[2].

  • Nomenclature: Write "2-Chloro-6-fluoro-8-iodoquinoline" fully. Do not use abbreviations , trade names, or chemical formulas (e.g., do not write "C9H4ClFIN" or "Halogenated Quinoline")[2]. EHS personnel and downstream contractors rely on explicit nomenclature to verify the waste profile.

  • Storage: Store the sealed, labeled container in a designated Secondary Containment Area (SAA) away from incompatible chemicals (such as strong bases or oxidizers) until EHS pickup[2].

References

  • Proper Disposal of Broxyquinoline: A Guide for Laboratory Professionals - Benchchem. Benchchem.
  • 2-chloro-6-fluoro-8-iodoquinoline - CAS:1499622-55-7 - Abovchem. Abovchem.
  • CAS 1499622-55-7 | Sigma-Aldrich. Sigma-Aldrich.
  • Hazardous Laboratory Chemicals Disposal Guide - IFSC. IFSC.
  • Part G: Chemical Disposal Procedures - University of Wisconsin-La Crosse. UWL.
  • Hazardous Waste Disposal Guide - NSWAI. NSWAI.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-6-fluoro-8-iodoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

As a novel chemical compound, 2-Chloro-6-fluoro-8-iodoquinoline requires meticulous handling and a comprehensive approach to personal protection. This guide provides essential safety and logistical information, from operational procedures to disposal plans, to ensure the well-being of researchers and scientists. The toxicological properties of this specific compound have not been thoroughly investigated, and therefore, it should be treated as potentially hazardous.

Hazard Assessment and Risk Mitigation

Given the presence of a halogenated quinoline core, this compound is anticipated to cause skin and eye irritation.[1][2][3] Similar compounds have shown potential for respiratory irritation as well.[3] Therefore, a stringent set of personal protective equipment (PPE) is mandatory to minimize exposure through dermal contact, inhalation, and accidental ingestion.

Table 1: Summary of Potential Hazards

Hazard TypeDescriptionPrimary Routes of Exposure
Skin Irritation May cause redness, itching, and inflammation upon contact.Dermal
Eye Irritation Can cause serious irritation, potentially leading to damage if not promptly addressed.Ocular
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.[3]Inhalation
Unknown Toxicity As a novel compound, long-term health effects are not yet known.All routes

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling 2-Chloro-6-fluoro-8-iodoquinoline. The following table outlines the minimum required PPE.

Table 2: Required Personal Protective Equipment

Body PartRequired PPERationale
Hands Double-gloving with nitrile gloves.[4]Provides a robust barrier against dermal absorption. The outer glove can be removed safely if contaminated.[4]
Eyes Chemical safety goggles with side shields.[4]Protects eyes from splashes, aerosols, and solid particulates.
Face Full-face shield (in addition to goggles).Recommended when handling larger quantities or when there is a significant splash risk.
Body A lab coat with long sleeves and elastic cuffs.[4] A chemically resistant apron should be worn over the lab coat when handling larger quantities.[4]Prevents contamination of personal clothing and skin.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.Required when handling the solid compound outside of a certified chemical fume hood or during spill cleanup to protect against inhalation of fine powders and potential vapors.[4]
Feet Closed-toe shoes.[5]Protects feet from spills and falling objects.

Operational Workflow for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. All manipulations of this compound should be performed within a certified chemical fume hood.[4]

Preparation and Weighing
  • Don all required PPE before entering the designated handling area.

  • Ensure the chemical fume hood is functioning correctly.

  • Handle the solid compound with care to avoid generating dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.

  • Clean all tools and surfaces thoroughly after use.

Diagram: PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling 2-Chloro-6-fluoro-8-iodoquinoline fume_hood Work inside a certified chemical fume hood? start->fume_hood base_ppe Minimum PPE: - Double nitrile gloves - Safety goggles - Lab coat - Closed-toe shoes fume_hood->base_ppe Yes respirator Add NIOSH-approved respirator (Organic vapor cartridge + P100 filter) fume_hood->respirator No spill_risk Risk of splash or handling large quantity? base_ppe->spill_risk respirator->base_ppe face_shield_apron Add: - Full-face shield - Chemically resistant apron spill_risk->face_shield_apron Yes end_op Proceed with Operation spill_risk->end_op No face_shield_apron->end_op

Caption: PPE selection workflow for handling 2-Chloro-6-fluoro-8-iodoquinoline.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][6] Remove contact lenses if present and easy to do.[1][6] Seek immediate medical attention.[7]

  • Skin Contact: Take off all contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[1][6] If skin irritation occurs, get medical advice/attention.[1]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][6] Get medical advice if you feel unwell.[1]

  • Ingestion: Rinse mouth with water.[7] Do NOT induce vomiting. Seek immediate medical attention.[7]

Spill Cleanup
  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wear all required PPE , including respiratory protection.

  • Contain the spill using an inert absorbent material.

  • Carefully collect the absorbed material into a suitable, labeled container for disposal.[8]

  • Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Do not let the product enter drains. [1][8]

Diagram: Emergency Response Plan

Emergency_Response_Plan start Emergency Event event_type What is the nature of the emergency? start->event_type exposure Personal Exposure event_type->exposure Exposure spill Chemical Spill event_type->spill Spill exposure_route Route of Exposure? exposure->exposure_route skin_eye Skin/Eye Contact: - Remove contaminated clothing - Flush with water for 15 min exposure_route->skin_eye Skin/Eye inhalation Inhalation: - Move to fresh air exposure_route->inhalation Inhalation ingestion Ingestion: - Rinse mouth - Do NOT induce vomiting exposure_route->ingestion Ingestion seek_medical Seek Immediate Medical Attention skin_eye->seek_medical inhalation->seek_medical ingestion->seek_medical spill_steps 1. Evacuate area 2. Don full PPE (incl. respirator) 3. Contain with absorbent material 4. Collect in sealed container 5. Decontaminate area spill->spill_steps

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.